Technical Documentation Center

4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline
  • CAS: 1342072-41-6

Core Science & Biosynthesis

Foundational

Safety Data Sheet (SDS) for pyrazole aniline derivatives

Title: Comprehensive Safety Data Profiling and Hazard Assessment of Pyrazole Aniline Derivatives in Drug Development Introduction Pyrazole aniline derivatives represent a privileged scaffold in medicinal chemistry, frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety Data Profiling and Hazard Assessment of Pyrazole Aniline Derivatives in Drug Development

Introduction Pyrazole aniline derivatives represent a privileged scaffold in medicinal chemistry, frequently leveraged for their potent anti-inflammatory, antimicrobial, and anticancer properties[1]. However, the fusion of a pyrazole ring with an aniline moiety creates a complex toxicological profile. Standard, template-based Safety Data Sheets (SDS) are grossly insufficient for novel derivatives in drug development. Under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (HCS) and the Globally Harmonized System (GHS), manufacturers must empirically validate and author 16-section SDSs that accurately reflect the unique hazards of these new chemical entities[2][3]. This whitepaper provides an in-depth, causality-driven guide to profiling the physicochemical and toxicological hazards of pyrazole aniline derivatives.

1. Mechanistic Toxicology: The Causality of Dual-Moiety Hazards To accurately author Section 11 (Toxicological Information) of an SDS, one must understand the distinct mechanistic liabilities introduced by both halves of the molecule.

The Aniline Moiety and Methemoglobinemia Aniline and its derivatives are notorious for inducing methemoglobinemia, a condition where the ferrous iron (Fe2+) in hemoglobin is oxidized to the ferric state (Fe3+), severely impairing oxygen transport[4][5]. Causally, the parent aniline is not the direct oxidant. Upon hepatic clearance, the compound undergoes CYP450-mediated N-hydroxylation to form toxic metabolites, such as phenylhydroxylamine[4]. These N-hydroxylamines enter red blood cells (RBCs) and establish a redox cycle with oxyhemoglobin, generating reactive oxygen species (ROS) and hydroxylamine-centered radicals that cause RBC injury and hemolysis[6]. Halogenated anilines (e.g., p-fluoro or p-chloro substitutions) exhibit prolonged toxicity because their electronegativity stabilizes the toxic metabolites, keeping methemoglobin levels elevated for up to 240 minutes in vivo[6].

The Pyrazole Core and Hepatotoxicity While pyrazole derivatives are celebrated for inhibiting COX-2 and modulating inflammatory pathways, they carry inherent risks of mild to moderate hepatotoxicity[7]. The toxicity is primarily driven by oxidative stress and cellular injury during hepatic metabolism[8]. Interestingly, structural modifications can flip this liability; for instance, certain benzimidazole-pyrazole hybrids demonstrate hepatoprotective effects by upregulating the Nrf2 antioxidant pathway and suppressing NF-κB[8]. Therefore, empirical screening is mandatory to determine whether a novel derivative acts as a hepatotoxin or a hepatoprotectant.

2. Quantitative Hazard Profiling The following table summarizes the quantitative toxicological thresholds commonly observed during the profiling of pyrazole aniline derivatives, which directly inform GHS hazard classifications.

Derivative Class / MoietyPrimary HazardMechanism of ToxicityKey Quantitative MetricGHS Hazard Category
Aniline Core MethemoglobinemiaN-hydroxylation to phenylhydroxylamine; Hb oxidationMetHb induction up to 75% at 300 µM[6]Category 3 (Target Organ Toxicity)
Halogenated Anilines Severe Blood ToxicityElectronegativity stabilizes hydroxylamine radicalsSustained MetHb elevation > 240 mins[6]Category 2 (Specific Target Organ)
Pyrazole Core HepatotoxicityCYP450-mediated oxidative stressALT increase (1.5-fold in vivo)[7]Category 4 (Acute Toxicity)
Pyrazole-Aniline Hybrids Ecotoxicity / BiofilmMembrane disruption & virulence factor suppressionMIC 1–50 µg/mL against Vibrio species[9]Category 1 (Acute Aquatic Toxicity)

3. Self-Validating Experimental Protocols for SDS Generation To generate robust data for SDS Sections 11 (Toxicological) and 12 (Ecological), drug development professionals must employ self-validating assay systems. A protocol is self-validating when it contains internal controls that prove the mechanistic pathway being tested.

Protocol A: In Vitro Methemoglobinemia Assay (RBCs) Causality Check: RBCs must be washed to remove plasma proteins that could non-specifically bind the drug, ensuring the hemoglobin is exposed to the true free-drug concentration.

  • Preparation: Isolate rat or human RBCs and wash three times with cold Phosphate-Buffered Saline (PBS) at pH 7.4.

  • Dosing: Prepare test compound dilutions ranging from 30 to 300 µM[6].

  • Internal Validation (Controls): Use 100 µM phenylhydroxylamine as a positive control (known to induce rapid MetHb) and vehicle (DMSO < 0.1%) as a negative control[4].

  • Incubation: Incubate the RBC suspensions with the compounds at 37°C for up to 240 minutes[6]. The extended time is critical for halogenated derivatives, which exhibit delayed peak toxicity.

  • Quantification: Lyse the cells using a hypotonic buffer and measure absorbance spectrophotometrically at 630 nm (specific for MetHb) and 540 nm (total hemoglobin). Calculate the % MetHb.

Protocol B: Hepatotoxicity and CYP450 Profiling (HepG2) Causality Check: To prove that toxicity is CYP-mediated (like many pyrazoles), the assay is run with and without a pan-CYP inhibitor (e.g., 1-aminobenzotriazole). If toxicity decreases with the inhibitor, the metabolites are the confirmed culprits.

  • Culturing: Seed HepG2 cells in 96-well plates at

    
     cells/well and incubate for 24 hours.
    
  • Treatment: Expose cells to pyrazole aniline derivatives (1–100 µM) in the presence and absence of 1 mM 1-aminobenzotriazole for 48 hours.

  • Viability Assessment: Add MTT reagent; incubate for 4 hours. Solubilize formazan crystals and read absorbance at 570 nm.

  • Biomarker Leakage: Sample the supernatant and assay for Alanine Aminotransferase (ALT) leakage to quantify acute cellular injury[7].

4. Toxicological Profiling Workflow

SDS_Workflow Compound Novel Pyrazole Aniline Derivative PhysChem Physicochemical Characterization Compound->PhysChem ToxScreen In Vitro Toxicological Screening Compound->ToxScreen SDS GHS-Compliant SDS Authoring (16 Sections) PhysChem->SDS Sec 9 & 10 MetHb Methemoglobinemia Assay (Aniline Toxicity) ToxScreen->MetHb N-hydroxylation Pathway HepTox Hepatotoxicity Assay (Pyrazole Toxicity) ToxScreen->HepTox CYP450 / Oxidative Stress EcoTox Ecotoxicity & Biofilm Assay (Aquatic Toxicity) ToxScreen->EcoTox Environmental Fate MetHb->SDS Sec 11 HepTox->SDS Sec 11 EcoTox->SDS Sec 12

Fig 1: Self-validating toxicological workflow for generating GHS-compliant SDS data.

5. GHS Classification and SDS Authoring Once empirical data is gathered, it must be translated into the 16-section OSHA/GHS format[2].

  • Section 2 (Hazard Identification): Based on the RBC assay, if a derivative induces >10% MetHb, it must carry the GHS Signal Word "Warning" or "Danger" and specific Hazard Statements (e.g., H373: May cause damage to organs through prolonged or repeated exposure)[10].

  • Section 11 (Toxicological Information): This section must explicitly list the LD50/IC50 data, routes of exposure, and the delayed effects of halogenated aniline clearance[10].

  • Section 12 (Ecological Information): Pyrazole anilines often exhibit potent antimicrobial properties, inhibiting biofilm formation in species like Staphylococcus aureus and Vibrio at concentrations as low as 1 µg/mL[9][11]. While beneficial for drug efficacy, this necessitates a Category 1 Aquatic Toxicity classification, requiring appropriate environmental release precautions[9].

References [4] Contribution of aniline metabolites to aniline-induced methemoglobinemia - PubMed - NIH. Source: nih.gov. URL:[6] Aniline derivative-induced methemoglobin in rats - PubMed. Source: nih.gov. URL:[5] why is anilene so toxic? - Filo. Source: askfilo.com. URL:[2] OSHA SDS Authoring Guidance: Everything You Need to Know | US. Source: sdsmanager.com. URL:[10] Hazard Communication Standard: Safety Data Sheets - OSHA. Source: osha.gov. URL:[7] From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Source: ijpsjournal.com. URL:[3] Navigating the US Hazard Communication Standard (HCS): Your Essential HazCom and GHS Guide. Source: h2compliance.com. URL:[8] Hepatoprotective potential of M3F, a benzimidazole pyrazole derivative, against paracetamol induced hepatotoxicity. Source: researchgate.net. URL:[11] Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Source: nih.gov. URL:[9] Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Source: nih.gov. URL:[1] Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Source: nih.gov. URL:

Exploratory

Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to 1-Methyl-1H-pyrazol-4-yl Substituted Anilines: Synthesis, Properties, and Applications in Drug Discovery The quest for novel therapeutic agents with high efficacy and specificity is a corne...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Methyl-1H-pyrazol-4-yl Substituted Anilines: Synthesis, Properties, and Applications in Drug Discovery

The quest for novel therapeutic agents with high efficacy and specificity is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the pyrazole ring has emerged as a "privileged structure"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] This guide focuses on a particularly significant subset: anilines bearing a 1-methyl-1H-pyrazol-4-yl substituent. This specific scaffold has garnered immense interest from researchers, particularly in oncology, due to its role as a highly effective hinge-binding motif in a multitude of protein kinase inhibitors.[1]

Protein kinases, enzymes that regulate a vast array of cellular processes, are frequently dysregulated in diseases like cancer, making them prime therapeutic targets.[3] The 1-methyl-1H-pyrazol-4-yl aniline core offers a unique combination of synthetic accessibility, favorable drug-like properties, and the precise geometry required to interact with the ATP-binding site of many kinases.[1] Its N-methylated pyrazole ring prevents the formation of alternative tautomers and provides a vector for substitution, while the aniline moiety serves as a versatile anchor for building out the rest of the molecule to achieve target specificity and desired pharmacokinetic properties.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals. It delves into the primary synthetic methodologies for creating these valuable compounds, details their structural and spectroscopic characterization, explores their critical applications as kinase inhibitors and other bioactive agents, and synthesizes key structure-activity relationship (SAR) insights that drive modern drug design.

Part 1: Synthetic Methodologies

The construction of the C(aryl)-N bond between the aniline and pyrazole rings is the central challenge in synthesizing this class of compounds. Modern organic chemistry offers several robust strategies, with transition-metal-catalyzed cross-coupling reactions being the most prominent.

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The most versatile and widely adopted method for the synthesis of N-aryl pyrazoles is the Palladium-catalyzed Buchwald-Hartwig amination.[4] This reaction forms the crucial C-N bond by coupling an aniline (or its derivative) with a halogenated or sulfonate-activated pyrazole.

Causality and Mechanistic Insight: The reaction proceeds through a catalytic cycle involving a Palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the pyrazole substrate (e.g., 4-bromo-1-methyl-1H-pyrazole), forming a Pd(II) complex.

  • Base-Mediated Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) center. A base is crucial for deprotonating the aniline, forming a more nucleophilic amido species. The choice of base can significantly impact reaction rates and yields.[5]

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired 1-methyl-1H-pyrazol-4-yl substituted aniline is released, regenerating the Pd(0) catalyst.

The choice of ligand for the palladium catalyst is critical for stabilizing the active species and facilitating the reductive elimination step. Bulky, electron-rich phosphine ligands are commonly employed.

G cluster_0 Buchwald-Hartwig Catalytic Cycle OA Oxidative Addition PdII_Aryl L-Pd(II)(Ar)(X) RE Reductive Elimination Product Pyrazolyl-Aniline Deprot Amine Coordination & Deprotonation PdII_Amine L-Pd(II)(Ar)(NHR') Pd0 L-Pd(0) Pd0->PdII_Aryl Ar-X PdII_Aryl->PdII_Amine Aniline, Base PdII_Amine->Pd0 Product ArX Pyrazolyl-X Amine Aniline Base Base

Caption: Key steps of the Buchwald-Hartwig C-N coupling catalytic cycle.

Synthesis from Pyrazole-4-carbaldehyde

An alternative strategy involves forming an imine linkage, which can be subsequently reduced. This is particularly useful when direct C-N coupling is challenging.

  • Vilsmeier-Haack Reaction: 1-methyl-1H-pyrazole can be formylated at the 4-position using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to produce 1-methyl-1H-pyrazole-4-carbaldehyde.[6]

  • Condensation: The resulting aldehyde is then condensed with a substituted aniline under acidic or basic conditions to form a Schiff base (imine).[7][8][9]

  • Reduction: The imine double bond is reduced to a single bond using a reducing agent like sodium borohydride (NaBH₄) to yield the final secondary amine product.

G Start 1-Methyl-1H-pyrazole Aldehyde 1-Methyl-1H-pyrazole- 4-carbaldehyde Start->Aldehyde Vilsmeier-Haack (POCl₃, DMF) Imine Schiff Base (Imine) Aldehyde->Imine + Aniline (Condensation) Product Final Product Imine->Product Reduction (e.g., NaBH₄)

Caption: Workflow for synthesis via an imine intermediate.

Experimental Protocol: Palladium-Catalyzed Synthesis

The following is a representative, self-validating protocol for the synthesis of N-(4-methoxyphenyl)-1-methyl-1H-pyrazol-4-amine.

Materials:

  • 4-Bromo-1-methyl-1H-pyrazole

  • 4-Methoxyaniline (p-Anisidine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%). Evacuate and backfill the flask with argon or nitrogen gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 4-bromo-1-methyl-1H-pyrazole (1.0 mmol), 4-methoxyaniline (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using NMR, Mass Spectrometry, and IR spectroscopy.

Part 2: Structural and Spectroscopic Characterization

Unambiguous characterization is essential to confirm the identity and purity of synthesized 1-methyl-1H-pyrazol-4-yl substituted anilines. A combination of spectroscopic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides key information about the proton environment. Signature peaks include two singlets for the pyrazole C3-H and C5-H protons, a singlet for the N-methyl group (typically ~3.8 ppm), and characteristic multiplets for the aromatic protons on the aniline ring. The N-H proton of the aniline linker often appears as a broad singlet.[10][11]

    • ¹³C NMR: Confirms the carbon framework. The number of unique signals should correspond to the number of non-equivalent carbon atoms in the molecule.[10][11]

  • Mass Spectrometry (MS): Used to determine the molecular weight of the compound. The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should match the calculated molecular weight of the target structure.[9][10]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A characteristic absorption band for the N-H stretch of the aniline linker is typically observed in the range of 3300-3500 cm⁻¹.[10]

  • X-ray Crystallography: Provides definitive proof of structure by determining the precise arrangement of atoms in the solid state. This technique is invaluable for confirming connectivity and stereochemistry.[10][11]

Technique Typical Observation for 1-Methyl-1H-pyrazol-4-yl Aniline Core Reference
¹H NMR Pyrazole C3-H, C5-H (singlets, ~7.2-7.8 ppm); N-CH₃ (singlet, ~3.8 ppm); Aniline N-H (broad singlet); Aromatic protons (multiplets, ~6.6-7.5 ppm)[10][11]
¹³C NMR Signals corresponding to all unique carbon atoms in the pyrazole and aniline rings.[10][11]
Mass Spec Molecular ion peak corresponding to the calculated molecular formula.[9][10]
IR Spec N-H stretching vibration (~3300-3500 cm⁻¹); Aromatic C-H and C=C stretches.[10]

Part 3: Applications in Medicinal Chemistry

The 1-methyl-1H-pyrazol-4-yl aniline scaffold is a cornerstone of modern kinase inhibitor design. Its structure serves as an excellent bioisostere for adenine, enabling it to bind effectively in the ATP-binding pocket of many kinases.

Kinase Inhibition

The primary therapeutic application for this scaffold is in the development of small-molecule kinase inhibitors for cancer therapy.[1][12][13]

Mechanism of Action: These compounds typically function as ATP-competitive inhibitors. The pyrazole and aniline nitrogens form crucial hydrogen bonds with the "hinge region" of the kinase, a conserved backbone of amino acids that connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's active site and preventing phosphorylation of its downstream substrates.[1]

Key Kinase Targets:

  • Cyclin-Dependent Kinase 2 (CDK2): Derivatives have shown potent inhibitory activity against CDK2, a key regulator of the cell cycle, making them potential anticancer agents.[12][14][15]

  • FLT3 Kinase: The scaffold is found in inhibitors of FMS-like tyrosine kinase 3 (FLT3), particularly mutants like FLT3-ITD, which are common drivers of acute myeloid leukemia (AML).[16]

  • Other Targets: This versatile scaffold has been incorporated into inhibitors targeting a wide range of other kinases, including BCR-ABL, JAK, and others, highlighting its broad applicability.[1][16]

G cluster_0 Kinase ATP-Binding Site Hinge Hinge Region NH C=O Inhibitor Pyrazolyl-Aniline Core H-N Pyrazole-N Inhibitor:h->Hinge:n1 H-bond Inhibitor:pz->Hinge:n2 H-bond Pocket Hydrophobic Pocket AnilineSub Aniline Substituent AnilineSub->Pocket Occupies & Confers Selectivity

Caption: Pharmacophore model of the scaffold binding to a kinase hinge region.

Other Bioactivities

While kinase inhibition is the most prominent application, related pyrazole-aniline structures have been explored for other therapeutic purposes:

  • DPP-IV Inhibitors: Pyrazole derivatives have shown potential as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes treatment.[6]

  • Antiviral Agents: N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines have been identified as a novel class of agents against Respiratory Syncytial Virus (RSV).[17]

  • Receptor Antagonists: The core has been used to develop antagonists for targets like the P2X(7) receptor, which is implicated in inflammatory diseases.[18]

Part 4: Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is crucial for rational drug design. SAR studies on 1-methyl-1H-pyrazol-4-yl anilines have yielded several key insights.

  • The Aniline Linker is Key: The secondary amine linker is critical for maintaining the correct geometry for hinge binding. Direct C-C links or other variations often lead to a loss of activity.

  • Substitution on the Aniline Ring: This is the primary site for modification to achieve selectivity and improve properties. Substituents on the aniline ring project into different regions of the ATP-binding site, allowing for the fine-tuning of potency against specific kinases and selectivity over others.[14][17] For example, introducing a chlorine or bromine atom can enhance anti-RSV activity.[17]

  • The 1-Methyl Group on Pyrazole: This group is important as it blocks a hydrogen bond donor site and prevents tautomerization, leading to a more defined structure with improved metabolic stability and cell potency.[1] It also provides a steric handle that can be used to gain selectivity against certain kinases, such as CDK2.[1]

Conclusion and Future Perspectives

The 1-methyl-1H-pyrazol-4-yl substituted aniline scaffold represents a triumph of modern medicinal chemistry. Its evolution from a simple heterocyclic core to a privileged structure in targeted therapies, particularly in oncology, underscores the power of rational drug design. The synthetic accessibility via robust methods like palladium-catalyzed cross-coupling, combined with its ideal electronic and steric properties for kinase hinge binding, ensures its continued relevance.

Future research will likely focus on exploring new substitution patterns on the aniline ring to target novel kinases or overcome drug resistance. The scaffold may also find applications beyond kinase inhibition as our understanding of its potential interactions with other biological targets grows. As a core building block in the drug discovery toolkit, the 1-methyl-1H-pyrazol-4-yl aniline will undoubtedly continue to contribute to the development of next-generation precision medicines.

References

  • Chinnakadoori, S., et al. (n.d.). The substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline derivatives (ST-1 to ST-30). ResearchGate. [Link]

  • Lee, J., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]

  • Chinnakadoori, S., et al. (2025). Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations. Chemical Methodologies. [Link]

  • Huang, L., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. ResearchGate. [Link]

  • Huang, L., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. PubMed. [Link]

  • Sandhya, P., et al. (2022). Synthesis, Molecular Docking and DFT Studies of Biologically Active N-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives. Asian Journal of Chemistry. [Link]

  • Toummini, D., et al. (2014). Copper-Catalyzed Arylation of Nitrogen Heterocycles from Anilines under Ligand-Free Conditions. ResearchGate. [Link]

  • Unknown Authors. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.org. [Link]

  • Garrison, B., et al. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI. [Link]

  • Fioravanti, R., et al. (2015). N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. PubMed. [Link]

  • Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. PubMed. [Link]

  • Montalban, A. G., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • Wang, C., et al. (2024). Ruthenium-Catalyzed Synthesis of 2-Pyrazolines via Acceptorless Dehydrogenative Coupling of Allylic Alcohols with Hydrazines. Organic Letters. [Link]

  • Unknown Authors. (n.d.). View of Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene). Nepal Journals Online. [Link]

  • Garrison, B., et al. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. ResearchGate. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Müller, A., et al. (2020). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PMC. [Link]

  • Kumar, R., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. [Link]

  • Vautravers, N. S., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]

  • Pop, M. S., & Oprea, A. (2024). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PMC. [Link]

  • Wang, Y., et al. (2017). Direct C–N coupling of aniline to aminodiphenylamines with a platinum-loaded titanium oxide photocatalyst. Catalysis Science & Technology. [Link]

  • Sharma, N., et al. (2016). Recent applications of pyrazole and its substituted analogs. Der Pharma Chemica. [Link]

  • Glotzbach, B., et al. (2016). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • Chambers, L. J., et al. (2010). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. ResearchGate. [Link]

  • Sapkota, K. R., et al. (2025). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. Nepal Journals Online. [Link]

  • Sapkota, K. R., et al. (2026). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. ResearchGate. [Link]

Sources

Foundational

The Architecture of ABL001: An In-Depth Technical Guide to the Key Intermediates in the Synthesis of Asciminib

Abstract Asciminib (ABL001) represents a paradigm shift in the treatment of Chronic Myeloid Leukemia (CML), being the first approved allosteric inhibitor of the BCR-ABL1 tyrosine kinase.[1] Its unique mechanism of action...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Asciminib (ABL001) represents a paradigm shift in the treatment of Chronic Myeloid Leukemia (CML), being the first approved allosteric inhibitor of the BCR-ABL1 tyrosine kinase.[1] Its unique mechanism of action, targeting the myristoyl pocket of the ABL1 kinase domain, offers a significant therapeutic advantage, particularly in cases of resistance to traditional ATP-competitive tyrosine kinase inhibitors (TKIs).[1][2] The chemical synthesis of Asciminib is a multi-step process that relies on the precise construction of key molecular fragments. This in-depth technical guide provides a comprehensive overview of the core intermediates in the synthesis of Asciminib, detailing the strategic considerations behind their formation and providing field-proven insights into the experimental methodologies. We will explore the primary synthetic routes, dissecting the causality behind the choice of reagents and reaction conditions, and present detailed protocols for the synthesis of these critical building blocks.

Introduction: A Novel Approach to Kinase Inhibition

Chronic Myeloid Leukemia is characterized by the constitutively active BCR-ABL1 fusion protein, a result of the Philadelphia chromosome translocation.[2] While ATP-competitive TKIs have revolutionized CML treatment, the emergence of resistance, often due to mutations in the ATP-binding site, remains a clinical challenge. Asciminib circumvents this by binding to the myristoyl pocket, a site distinct from the ATP-binding domain, thereby inducing an inactive conformation of the kinase.[1][2] This allosteric inhibition mechanism restores the natural auto-inhibitory regulation of the ABL1 kinase activity.[2]

The synthesis of a molecule as structurally complex as Asciminib necessitates a robust and efficient strategy. This guide will focus on the most commonly employed synthetic pathway, which hinges on the strategic coupling of key intermediates, as well as an alternative route that offers a different approach to the core structure.

The Primary Synthetic Blueprint: A Convergent Approach

The most widely adopted synthesis of Asciminib follows a convergent strategy, where key fragments are synthesized independently and then coupled together in the later stages. This approach allows for greater flexibility and efficiency in the overall synthesis.

The Core Pyridine Scaffold: (R)-methyl 5-bromo-6-(3-hydroxypyrrolidin-1-yl)nicotinate

This intermediate constitutes the central pyridine ring of Asciminib, functionalized with the crucial chiral (R)-pyrrolidin-3-ol moiety.

The synthesis commences with the commercially available methyl 5-bromo-6-chloronicotinate . This starting material undergoes a nucleophilic aromatic substitution (SNAr) reaction with (R)-pyrrolidin-3-ol .[3][4]

  • Rationale for Experimental Choices:

    • Solvent: A polar aprotic solvent such as ethyl acetate is often employed to facilitate the dissolution of the reactants and to promote the SNAr reaction.

    • Base: A non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) is used to neutralize the HCl generated during the reaction without competing with the nucleophilic attack of the pyrrolidinol.

    • Chirality: The use of the enantiomerically pure (R)-pyrrolidin-3-ol is critical as the stereochemistry at this position is essential for Asciminib's biological activity.

Experimental Protocol: Synthesis of (R)-methyl 5-bromo-6-(3-hydroxypyrrolidin-1-yl)nicotinate [5]

  • To a solution of methyl 5-bromo-6-chloronicotinate in ethyl acetate, add (R)-pyrrolidin-3-ol and N,N-diisopropylethylamine (DIPEA).

  • Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Upon completion, cool the reaction mixture and perform an aqueous work-up to remove the base and any water-soluble byproducts.

  • Extract the product into an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (R)-methyl 5-bromo-6-(3-hydroxypyrrolidin-1-yl)nicotinate.

The Pyrazole Moiety: 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester

The pyrazole ring is another critical component of the Asciminib structure. It is introduced via a Suzuki coupling reaction, for which a boronic acid or boronate ester derivative is required.

This intermediate is prepared from 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. The tetrahydropyranyl (THP) group serves as a protecting group for the pyrazole nitrogen.

  • Rationale for Experimental Choices:

    • Protecting Group: The THP group is employed to prevent side reactions at the pyrazole nitrogen during the subsequent lithiation and borylation steps. It is stable under the basic conditions of the Suzuki coupling and can be readily removed under acidic conditions.

    • Borylation: The pyrazole is first deprotonated with a strong base like n-butyllithium at low temperature (-78 °C) to generate a lithiated species. This is then reacted with a boronic ester precursor, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane), to form the desired boronate ester.

Experimental Protocol: Synthesis of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester

  • Dissolve 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for a short period, then add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Phenyl Amide Fragment: 4-(chlorodifluoromethoxy)aniline

This aniline derivative provides the phenylamide portion of Asciminib.

The synthesis of this intermediate typically starts from p-aminophenol.

  • Rationale for Experimental Choices:

    • Difluorocarbene Source: The chlorodifluoromethoxy group is installed using a source of difluorocarbene, which can be generated from various precursors. A common method involves the reaction with sodium chlorodifluoroacetate in the presence of a base.

Experimental Protocol: Synthesis of 4-(chlorodifluoromethoxy)aniline

  • A detailed, multi-step synthesis starting from trichloromethoxybenzene has been described. This involves selective fluorination with hydrogen fluoride, followed by nitration and subsequent hydrogenation reduction to yield 4-(chlorodifluoromethoxy)aniline.[6][7]

The Key Coupling and Final Steps

With the key intermediates in hand, the final stages of the Asciminib synthesis involve a Suzuki coupling, an amidation reaction, and a deprotection step.

Suzuki Coupling: Formation of the Pyridine-Pyrazole Linkage

The Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between the pyridine core and the pyrazole moiety.

  • Rationale for Experimental Choices:

    • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), is essential for the catalytic cycle of the Suzuki reaction. The choice of catalyst and ligand can significantly impact the reaction efficiency.

    • Base: A base, such as potassium carbonate or sodium carbonate, is required to activate the boronic ester for transmetalation to the palladium center.

    • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is typically used to dissolve both the organic reactants and the inorganic base.

Experimental Protocol: Suzuki Coupling [6]

  • In a reaction vessel, combine (R)-methyl 5-bromo-6-(3-hydroxypyrrolidin-1-yl)nicotinate, 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester, and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon).

  • Add the palladium catalyst (e.g., PdCl₂(dtbpf)).

  • Heat the reaction mixture to an elevated temperature (e.g., 50 °C) and stir until the starting materials are consumed.

  • After completion, cool the reaction, and perform a work-up to remove the catalyst and inorganic salts.

  • The resulting intermediate, methyl 6-((R)-3-hydroxypyrrolidin-1-yl)-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)nicotinate, is often used in the next step without extensive purification.

Amidation: Assembling the Final Backbone

The amidation reaction connects the pyridine-pyrazole fragment with the 4-(chlorodifluoromethoxy)aniline.

  • Rationale for Experimental Choices:

    • Coupling Agent: The methyl ester of the pyridine-pyrazole intermediate is converted to the corresponding amide. This can be achieved by direct amidation with the aniline, often facilitated by a strong base like potassium tert-butoxide (KOtBu).[3]

Experimental Protocol: Amidation [6]

  • To a solution of methyl 6-((R)-3-hydroxypyrrolidin-1-yl)-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)nicotinate in a suitable solvent (e.g., a mixture of toluene and methyltetrahydrofuran), add a solution of 4-(chlorodifluoromethoxy)aniline.

  • Add a solution of potassium tert-butoxide in THF at room temperature.

  • Stir the reaction mixture until the amidation is complete.

  • Quench the reaction with an aqueous solution of sodium chloride and separate the organic layer.

  • The resulting THP-protected Asciminib precursor is then carried forward to the deprotection step.

Deprotection: Unveiling the Final Product

The final step in the synthesis is the removal of the THP protecting group from the pyrazole nitrogen.

  • Rationale for Experimental Choices:

    • Acidic Conditions: The THP group is an acetal and is readily cleaved under acidic conditions. A solution of hydrochloric acid in a protic solvent like methanol is commonly used.[3]

Experimental Protocol: Deprotection [3]

  • Dissolve the THP-protected Asciminib precursor in a mixture of methanol and THF.

  • Add a solution of hydrochloric acid.

  • Stir the reaction mixture at room temperature until the deprotection is complete.

  • Neutralize the reaction mixture with a base (e.g., sodium hydroxide) to a pH of 9-10 to obtain the free base of Asciminib.

  • The free base can then be crystallized.

  • To obtain Asciminib hydrochloride, the free base is treated with HCl in a suitable solvent system (e.g., methanol and MTBE) to induce crystallization of the salt.

An Alternative Synthetic Route: A Linear Approach

An alternative synthesis of Asciminib has been reported that employs a more linear strategy, starting from 2-chloro-3-acetylpyridine.[1][7]

This route involves a series of reactions including:

  • Ketoester Condensation: Reaction of 2-chloro-3-acetylpyridine with malondialdehyde under the influence of a strong base.[1]

  • N-Alkylation: Alkylation of the resulting compound.[1]

  • Chlorination: Halogenation of the intermediate.[1]

  • Amidation: Introduction of the amide functionality.[1]

  • Knoll Pyrazole Synthesis: Cyclization to form the pyrazole ring.[1]

While this route offers a different disconnection approach, the convergent strategy is often favored for its efficiency and flexibility in large-scale production.

Data Summary

IntermediateStarting Material(s)Key Reaction Type(s)Typical Yield
(R)-methyl 5-bromo-6-(3-hydroxypyrrolidin-1-yl)nicotinateMethyl 5-bromo-6-chloronicotinate, (R)-pyrrolidin-3-olNucleophilic Aromatic Substitution~93%[5]
1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneLithiation, BorylationHigh
4-(chlorodifluoromethoxy)anilineTrichloromethoxybenzeneFluorination, Nitration, HydrogenationHigh
Methyl 6-((R)-3-hydroxypyrrolidin-1-yl)-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)nicotinate(R)-methyl 5-bromo-6-(3-hydroxypyrrolidin-1-yl)nicotinate, 1-(THP)-1H-pyrazole-5-boronic acid pinacol esterSuzuki Coupling~95%[6]
(R)-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)nicotinamideMethyl 6-((R)-3-hydroxypyrrolidin-1-yl)-5-(1-(THP)-1H-pyrazol-5-yl)nicotinate, 4-(chlorodifluoromethoxy)anilineAmidationHigh
Asciminib (free base)THP-protected Asciminib precursorDeprotection (Acid-catalyzed)~76%[3]
Asciminib HydrochlorideAsciminib (free base)Salt FormationExcellent[3]

Visualizing the Synthesis

Primary Synthetic Route of Asciminib

G cluster_intermediates Key Intermediates cluster_synthesis Synthetic Steps A Methyl 5-bromo-6-chloronicotinate C (R)-methyl 5-bromo-6-(3-hydroxypyrrolidin-1-yl)nicotinate A->C SNAr B (R)-pyrrolidin-3-ol B->C F Methyl 6-((R)-3-hydroxypyrrolidin-1-yl)-5-(1-(THP)-1H-pyrazol-5-yl)nicotinate C->F Suzuki Coupling D 1-(THP)-1H-pyrazole-5-boronic acid pinacol ester D->F E 4-(chlorodifluoromethoxy)aniline G THP-protected Asciminib E->G F->G Amidation H Asciminib G->H Deprotection I Asciminib HCl H->I Salt Formation

Caption: Convergent synthetic pathway to Asciminib.

Alternative Synthetic Route of Asciminib

G Start 2-chloro-3-acetylpyridine Step1 Ketoester Condensation Start->Step1 Intermediate1 Diketone Intermediate Step1->Intermediate1 Step2 N-Alkylation Intermediate1->Step2 Intermediate2 N-Alkylated Intermediate Step2->Intermediate2 Step3 Chlorination Intermediate2->Step3 Intermediate3 Chlorinated Intermediate Step3->Intermediate3 Step4 Amidation Intermediate3->Step4 Intermediate4 Amide Intermediate Step4->Intermediate4 Step5 Knoll Pyrazole Synthesis Intermediate4->Step5 Asciminib Asciminib Step5->Asciminib

Caption: Linear synthetic approach to Asciminib.

Conclusion

The synthesis of Asciminib is a testament to the power of modern synthetic organic chemistry. The convergent approach, centered around the strategic formation and coupling of key intermediates, provides an efficient and scalable route to this groundbreaking allosteric inhibitor. Understanding the rationale behind the selection of starting materials, protecting groups, and reaction conditions is paramount for researchers and drug development professionals working in this field. This guide has provided an in-depth look at these critical aspects, offering both a high-level strategic overview and detailed experimental insights into the construction of this important therapeutic agent. Further optimization of these synthetic routes will continue to be an area of active research, aiming to improve efficiency, reduce costs, and enhance the sustainability of Asciminib production.

References

  • Wuhan Jiuzhou Yumin Medical Technology Co ltd. (2022). Preparation method of Asciminib hydrochloride.
  • Novartis AG. (2022). Chemical process.
  • Wuhan Jiuzhou Yumin Medical Technology Co ltd. (2022). Preparation method of hydrochloric acid Asciminib.
  • Lu, X., Zhou, Y., Xia, Z., & Wang, G. (2025). Optimized Synthesis of Asciminib Hydrochloride. Chinese Journal of Pharmaceuticals, 56(11), 1398.
  • Aluri, K. R., et al. (2025). Investigation of Pd Catalyst for Key Coupling Reaction in Asciminib Synthesis and Impurity Characterization. Organic Process Research & Development.
  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • Schoepfer, J., et al. (2018). Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. Journal of Medicinal Chemistry, 61(18), 8120–8135.

Sources

Exploratory

Thermodynamic Stability of Methyl-Pyrazole Aniline Building Blocks

This technical guide details the thermodynamic stability profile of methyl-pyrazole aniline building blocks, a privileged scaffold in kinase inhibitor design (e.g., Pazopanib, Tozasertib). It addresses the critical chall...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the thermodynamic stability profile of methyl-pyrazole aniline building blocks, a privileged scaffold in kinase inhibitor design (e.g., Pazopanib, Tozasertib). It addresses the critical challenges of annular tautomerism, regiochemical stability during synthesis, and solid-state polymorphism.

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Formulation Scientists

Executive Summary: The "Hinge Binder" Paradox

Methyl-pyrazole aniline motifs are ubiquitous in medicinal chemistry because they function as excellent ATP-mimetic "hinge binders" in kinase targets. However, the very features that make them potent—multiple hydrogen bond donor/acceptor sites and a heteroaromatic core—introduce complex thermodynamic behaviors.

Key Stability Drivers:

  • Annular Tautomerism: The dynamic equilibrium between

    
    - and 
    
    
    
    -pyrazole forms affects solubility, permeability, and binding affinity.
  • Regiochemical Instability: Synthetic routes often yield mixtures of N-methyl isomers (N1 vs. N2) governed by kinetic vs. thermodynamic control.

  • Solid-State Polymorphism: The rotation of the aniline-pyrazole bond (

    
    ) creates conformational polymorphs with distinct melting points and dissolution rates.
    

Structural Dynamics & Tautomeric Thermodynamics

The core thermodynamic challenge of the methyl-pyrazole aniline scaffold is prototropic tautomerism . Unlike fixed ring systems, the pyrazole proton is labile.

The 3-Amino vs. 5-Amino Equilibrium

For a 3-methyl-5-anilinopyrazole (or its inverse), the position of the NH proton is thermodynamically driven by the electronic nature of the aniline substituent and the solvent dielectric constant.

  • Gas Phase/Non-polar Solvents: The 3-amino/5-methyl tautomer is generally favored by

    
     due to the dipole alignment and internal hydrogen bonding capability.
    
  • Polar Solvents (DMSO/Water): The equilibrium shifts. Hydrogen bonding with the solvent stabilizes the more polar 5-amino/3-methyl tautomer.

Implication for Drug Design: If a protein pocket requires the less stable tautomer for binding, the "desolvation penalty" includes the energy cost to shift this equilibrium (


), reducing overall potency.
Visualization: Tautomeric & Conformational Energy Landscape

Tautomerism cluster_conf Conformational Isomerism (Aniline Rotation) T1 Tautomer A (3-amino-5-methyl-1H-pyrazole) Most Stable (Non-polar) TS Transition State (Intermolecular Proton Transfer) T1->TS + ΔH‡ (Barrier) T2 Tautomer B (5-amino-3-methyl-1H-pyrazole) Stabilized by Polar Solvents TS->T2 Solvent Dependent T2->T1 Relaxation C1 Planar Conformer (Conjugated) C2 Twisted Conformer (Steric Relief) C1->C2 Low Barrier (<5 kcal/mol)

Figure 1: Tautomeric equilibrium and conformational rotation barriers. The proton shift is the primary thermodynamic variable.

Synthetic Stability: Kinetic vs. Thermodynamic Control

Synthesizing methyl-pyrazole anilines often involves the condensation of hydrazines with


-ketonitriles or the N-methylation of pre-formed pyrazoles. Both routes are prone to regiochemical instability.
The Regioselectivity Problem

When methylating a 3-anilinopyrazole, the electrophile (MeI or DMS) can attack either


 or 

.
ParameterKinetic Product (N2-Methylation)Thermodynamic Product (N1-Methylation)
Driver Steric accessibility and lone pair availability.Minimization of steric clash between Methyl and Aniline.
Conditions Low Temp (-78°C), Polar Aprotic solvents, Strong Base (NaH).High Temp (Reflux), Protic solvents, Acid Catalysis.
Stability Metastable. Can rearrange to N1 form under thermal stress.Stable. The global minimum on the potential energy surface.

Critical Insight: If your building block is the kinetic isomer, it risks isomerization during downstream GMP coupling steps (e.g., Suzuki coupling at 80°C), leading to impurity spikes.

Protocol: Differentiating Isomers via NOESY

Objective: Conclusively identify the N-methyl regioisomer.

  • Sample Prep: Dissolve 10 mg in DMSO-

    
    .
    
  • Experiment: Run 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Analysis:

    • Isomer A (N-Methyl adjacent to Aniline): Strong NOE cross-peak between N-Methyl protons and Aniline Ortho-protons.

    • Isomer B (N-Methyl distal): NOE cross-peak between N-Methyl and Pyrazole-H (C4 proton), absent interaction with aniline.

Solid-State Thermodynamic Stability

Methyl-pyrazole anilines exhibit high crystallinity but are prone to polymorphism. The "twisted" vs. "planar" conformation of the aniline ring relative to the pyrazole core dictates the lattice energy.

Thermal Analysis Data (Typical Range)
PropertyValue / ObservationInterpretation
Melting Point 180°C – 240°CHigh lattice energy due to intermolecular H-bonding (Donor-Acceptor network).
Decomposition > 280°CChemically robust core; degradation is rarely thermal but oxidative.
Hygroscopicity Low (< 0.5% w/w at 80% RH)Hydrophobic methyl/phenyl groups shield the polar core.
Polymorph Screening Workflow

Since different polymorphs have different solubilities (thermodynamic solubility), identifying the stable form is mandatory for consistent bioavailability.

PolymorphScreen Start Crude API (Methyl-Pyrazole Aniline) Slurry Slurry Equilibration (3 Solvents, 2 Temps) Start->Slurry Evap Slow Evaporation Start->Evap Cool Cooling Crystallization Start->Cool Analysis XRPD & DSC Analysis Slurry->Analysis Evap->Analysis Cool->Analysis Decision Identify Stable Form Analysis->Decision Form1 Thermodynamic Form (Select for Dev) Decision->Form1 Highest MP Lowest Solubility Form2 Metastable Form (Risk of Phase Conversion) Decision->Form2 Metastable Kinetic Form

Figure 2: Thermodynamic stability screening for solid-state forms. Slurry equilibration is the "gold standard" for finding the thermodynamic minimum.

Experimental Protocols for Stability Assessment

Forced Degradation (Stress Testing)

To validate the chemical stability of the building block before use in synthesis.

Reagents:

  • 0.1 N HCl[1]

  • 0.1 N NaOH[1]

  • 3%

    
    
    
  • HPLC-grade Acetonitrile/Water

Procedure:

  • Acid/Base Stress: Dissolve compound in co-solvent (MeOH). Add equal vol 0.1 N HCl or NaOH. Heat at 60°C for 4 hours.

    • Expectation: Pyrazole ring is stable. Aniline may show slight degradation if electron-rich.

  • Oxidative Stress: Add 3%

    
     at RT for 24 hours.
    
    • Expectation:High Risk. Anilines are prone to N-oxidation (N-oxide formation) or polymerization (azo dimers). Monitor for [M+16] peaks in LC-MS.

  • Analysis: HPLC-UV (254 nm) + MS. Calculate % recovery relative to unstressed control.

Acceptance Criteria: >99.0% purity retention for Acid/Base; >95% for Oxidative (anilines are inherently sensitive).

Thermodynamic Solubility Determination
  • Add excess solid to phosphate buffer (pH 7.4) in a sealed vial.

  • Shake at constant temperature (25°C) for 24 hours (Kinetic solubility is measured at 2 hours; Thermodynamic requires equilibrium).

  • Filter (0.22 µm PVDF) and analyze filtrate by HPLC.

  • Note: If pH shifts during the experiment (due to the basicity of the pyrazole,

    
    ), adjust and re-equilibrate.
    

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and SAR studies. Acta Pharmaceutica Sinica B, 2023. [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of 3,5-Substituted Pyrazoles. Molecules, 2022. [Link]

  • Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles. Journal of Molecular Structure, 2011. [Link]

  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline: Synthesis and Polymorphism. Molbank, 2024. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis route for 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline from 4-bromo-1-methyl-1H-pyrazole

Abstract This application note details a robust, three-step synthetic route for the preparation of 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline , a privileged biaryl scaffold frequently observed in kinase inhibitors (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, three-step synthetic route for the preparation of 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline , a privileged biaryl scaffold frequently observed in kinase inhibitors (e.g., Pazopanib analogs) and fragment-based drug discovery.[1] The protocol utilizes 4-bromo-1-methyl-1H-pyrazole as the primary building block.[1] The synthesis features a Miyaura borylation to generate a nucleophilic pyrazole species, followed by a regioselective Suzuki-Miyaura cross-coupling with 3-bromo-4-methylnitrobenzene, and concludes with a chemoselective nitro reduction.[1] This modular approach prioritizes intermediate stability, purification efficiency, and scalability.

Retrosynthetic Analysis & Strategy

The target molecule is a biaryl aniline. The most strategic disconnection is the C–C bond linking the pyrazole C4 position to the phenyl C3 position.

Strategic Logic:
  • Disconnection: The biaryl bond is formed via Palladium-catalyzed cross-coupling.[1]

  • Polarity Assignment:

    • Nucleophile: The pyrazole ring. 4-bromo-1-methyl-1H-pyrazole is electron-rich but requires conversion to a boronic ester (Bpin) to act as the nucleophile.[1]

    • Electrophile: The phenyl ring.[2] We select 3-bromo-4-methylnitrobenzene (2-bromo-4-nitrotoluene) over the free aniline.[1]

    • Why Nitro? Coupling with the nitro-arene avoids potential catalyst poisoning by the free amine and prevents oxidation side-reactions during the oxidative addition step.[1] The nitro group serves as a masked amine, easily revealed in the final step.

Pathway Visualization

Retrosynthesis cluster_SM Coupling Partners Target Target: 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline NitroInt Intermediate: 3-(1-methyl-1H-pyrazol-4-yl)-4-methylnitrobenzene Target->NitroInt Nitro Reduction (Fe/NH4Cl or H2/Pd) PyrazBpin Nucleophile: Pyrazole-4-Bpin NitroInt->PyrazBpin Suzuki-Miyaura Cross-Coupling PhenylBr Electrophile: 3-bromo-4-methylnitrobenzene SM_Start Starting Material: 4-bromo-1-methyl-1H-pyrazole PyrazBpin->SM_Start Miyaura Borylation (Pd(dppf)Cl2, B2pin2)

Caption: Retrosynthetic logic flow from target aniline back to the starting bromopyrazole.

Detailed Experimental Protocols

Stage 1: Miyaura Borylation

Objective: Convert the electrophilic bromide into a nucleophilic boronic ester.

  • Reagents:

    • 4-bromo-1-methyl-1H-pyrazole (1.0 equiv)[1]

    • Bis(pinacolato)diboron (B2pin2) (1.1 equiv)

    • Potassium Acetate (KOAc) (3.0 equiv)

    • Pd(dppf)Cl2[3]·CH2Cl2 (0.05 equiv)

    • Solvent: 1,4-Dioxane (anhydrous)[1]

Protocol:

  • Setup: In a dry reaction vial equipped with a magnetic stir bar, charge 4-bromo-1-methyl-1H-pyrazole (1.61 g, 10 mmol), B2pin2 (2.79 g, 11 mmol), and KOAc (2.94 g, 30 mmol).

  • Inertion: Evacuate the vessel and backfill with Nitrogen (N2) three times.

  • Catalyst Addition: Add anhydrous 1,4-Dioxane (20 mL) followed by Pd(dppf)Cl2·CH2Cl2 (408 mg, 0.5 mmol).

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS for the disappearance of the bromide.

  • Workup: Cool to room temperature (RT). Filter the mixture through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.[4]

  • Purification: Concentrate the filtrate in vacuo. The residue can often be used directly in the next step. If purification is required, use flash column chromatography (SiO2, 0–50% EtOAc in Hexanes).

    • Note: The boronate ester is stable but can hydrolyze to the boronic acid on silica; rapid elution is recommended.

Stage 2: Suzuki-Miyaura Cross-Coupling

Objective: Form the C–C biaryl bond.[1]

  • Reagents:

    • 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (from Stage 1) (1.0 equiv)[1]

    • 3-bromo-4-methylnitrobenzene (1.0 equiv)[1]

    • Potassium Carbonate (K2CO3) (2.0 M aq. solution, 3.0 equiv)

    • Pd(dppf)Cl2[3]·CH2Cl2 (0.05 equiv)

    • Solvent: 1,4-Dioxane[1]

Protocol:

  • Mixing: In a reaction vessel, combine the Pyrazole-Bpin intermediate (2.08 g, 10 mmol) and 3-bromo-4-methylnitrobenzene (2.16 g, 10 mmol).

  • Solvent System: Add 1,4-Dioxane (30 mL) and 2.0 M aqueous K2CO3 (15 mL).

  • Degassing: Sparge the biphasic mixture with N2 for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst: Add Pd(dppf)Cl2[3]·CH2Cl2 (408 mg, 0.5 mmol).

  • Reaction: Heat to 100°C for 12 hours under N2.

  • Workup: Cool to RT. Dilute with water (50 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via flash chromatography (SiO2, 20–60% EtOAc in Hexanes).

    • Target Intermediate:4-methyl-3-(1-methyl-1H-pyrazol-4-yl)nitrobenzene .[1]

Stage 3: Nitro Reduction

Objective: Reveal the aniline functionality.

  • Reagents:

    • Nitro intermediate (from Stage 2)

    • Iron powder (Fe) (5.0 equiv)

    • Ammonium Chloride (NH4Cl) (5.0 equiv)

    • Solvent: Ethanol / Water (4:1 ratio)

Protocol:

  • Setup: Dissolve the nitro intermediate (10 mmol scale) in Ethanol (40 mL) and Water (10 mL).

  • Addition: Add NH4Cl (2.65 g, 50 mmol) and Iron powder (2.80 g, 50 mmol).

  • Reaction: Heat to reflux (80°C) with vigorous stirring for 2–4 hours.

    • Checkpoint: The reaction mixture will turn a rusty brown/black color. Monitor by LC-MS for the mass shift from [M+H]+ ~218 (Nitro) to ~188 (Amine).

  • Workup: Filter the hot mixture through Celite to remove iron residues. Wash the pad with hot Ethanol.

  • Isolation: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with saturated NaHCO3 and extract with EtOAc or DCM. Dry over Na2SO4 and concentrate.

  • Final Purification: Recrystallization from Ethanol/Hexane or column chromatography (DCM:MeOH 95:5) yields the pure aniline.

Summary of Data & Yields

StageTransformationKey ReagentsTypical YieldCritical Quality Attribute (CQA)
1 BorylationB2pin2, Pd(dppf)Cl285–95%Absence of debrominated pyrazole byproduct.
2 CouplingPd(dppf)Cl2, K2CO370–85%Removal of Pd residues; Regioselectivity is inherent.[1]
3 ReductionFe, NH4Cl90–98%Complete conversion of Nitro to Amine (no hydroxylamine intermediate).

Mechanism & Troubleshooting

Suzuki-Miyaura Catalytic Cycle

The success of Stage 2 relies on the efficient transmetalation between the Palladium(II) complex and the Pyrazole-boronate.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetalation (Ar-Pd-Py) OxAdd->TransMet + Py-Bpin / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Caption: Simplified Suzuki-Miyaura catalytic cycle showing the regeneration of Pd(0).

Troubleshooting Guide
  • Low Yield in Stage 1: Ensure the reaction is strictly anhydrous. Water decomposes the B2pin2 reagent.

  • Stalled Coupling (Stage 2): If the aryl bromide remains unreacted, add a second portion of catalyst (0.02 equiv) and ensure the reaction temperature is maintained at 100°C. Oxygen poisoning is the most common cause of failure; degas thoroughly.

  • Incomplete Reduction (Stage 3): If the hydroxylamine intermediate persists (M-16 mass), add more Iron powder and increase agitation.

References

  • Miyaura Borylation of Heterocycles: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[1] The Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Suzuki Coupling of Pyrazoles: Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282–1284. Link

  • Iron-Mediated Nitro Reduction: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(01), 91–95. (Adapted protocol for Fe/NH4Cl). Link

  • General Review of Pyrazole Synthesis: Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. Link

Sources

Application

Application Note: Protocol for Catalytic Reduction of Nitro Precursors to 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline

Executive Summary This application note details the optimized protocols for the reduction of 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)nitrobenzene to its corresponding aniline, 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline ....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for the reduction of 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)nitrobenzene to its corresponding aniline, 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline . This biaryl aniline scaffold is a critical intermediate in the synthesis of type I and II kinase inhibitors, including analogs of Avapritinib (BLU-285) and other c-Kit/PDGFRA inhibitors.[1]

The reduction of nitro groups in the presence of nitrogen-rich heterocycles (like pyrazoles) presents specific challenges, primarily catalyst poisoning via nitrogen coordination and solubility issues. This guide presents two validated methodologies:

  • Method A (Preferred): Catalytic Hydrogenation (Pd/C) – Optimized for high throughput, cleanliness, and green chemistry compliance.

  • Method B (Alternative): Iron-Mediated Reduction (Fe/NH₄Cl) – A robust, cost-effective alternative for scenarios where noble metal catalysts are inhibited or unavailable.[1]

Strategic Process Design

Molecule Analysis & Synthetic Challenges

The target molecule features an electron-rich pyrazole ring coupled to an aniline.[1]

  • Chemo-selectivity: The pyrazole ring is generally stable to hydrogenation, but harsh conditions (high pressure/temp) could lead to partial saturation of the heterocycle.

  • Catalyst Poisoning: The

    
     nitrogens in the pyrazole ring can coordinate to the surface of noble metal catalysts (Pd, Pt), reducing turnover frequency (TOF).
    
  • Solubility: The nitro precursor often exhibits poor solubility in alcohols compared to the amine product.[1]

Method Comparison
FeatureMethod A: Pd/C HydrogenationMethod B: Fe/NH₄Cl Reduction
Mechanism Heterogeneous Catalysis (Surface H₂)Single Electron Transfer (SET)
Reaction Time 2 – 6 Hours4 – 12 Hours
Scalability Excellent (Flow or Batch)Good (Batch only)
Purity Profile High (>98% crude)Moderate (Requires extraction)
Green Score High (Water/Alcohol solvent, minimal waste)Low (Iron sludge waste)
Cost High (Catalyst cost)Low (Reagent cost)

Protocol A: Catalytic Hydrogenation (Pd/C)

Status: Gold Standard for Pharmaceutical Intermediates.

Reagents & Equipment
  • Substrate: 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)nitrobenzene (1.0 equiv).

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (Type: Degussa E101 or equivalent). Load: 5-10 wt% relative to substrate.[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Grade: HPLC or anhydrous.

  • Hydrogen Source: H₂ gas (Balloon or Parr Shaker at 1-3 bar).

  • Equipment: 3-neck round bottom flask or Hydrogenation autoclave.

Step-by-Step Procedure
  • Inerting: Purge the reaction vessel with Nitrogen (

    
    ) or Argon for 5 minutes to remove oxygen.
    
  • Charging: Add the nitro precursor (10 g, example scale) to the vessel.

  • Solvation: Add Methanol (100 mL, 10V). Stir to create a slurry. Note: The starting material may not fully dissolve until the reaction initiates.[1]

  • Catalyst Addition: Carefully add 10% Pd/C (50% wet, 1.0 g).

    • Safety Note: Pd/C is pyrophoric when dry.[1] Always keep it wet and add it under an inert atmosphere.[1]

  • Hydrogen Introduction:

    • Balloon Method: Evacuate the flask (vacuum) and backfill with H₂ (balloon). Repeat 3 times.

    • Autoclave: Pressurize to 3 bar (45 psi) with H₂, vent, and repeat 3 times. Final pressure: 3 bar.[1]

  • Reaction: Stir vigorously at Room Temperature (20-25°C) .

    • Reaction Monitoring: Check by HPLC or TLC after 2 hours.[1] The reaction is typically exothermic; a slight temperature rise indicates initiation.[1]

    • Troubleshooting: If the reaction stalls due to pyrazole coordination, warm to 40°C or add 1.0 equiv of Ammonium Formate to act as a transfer hydrogen donor.

  • Workup:

    • Filter the reaction mixture through a pad of Celite (diatomaceous earth) to remove the catalyst.

    • Wash the filter cake with MeOH (2 x 20 mL).

    • Safety: Do not suck the catalyst filter cake dry; keep it wet to prevent ignition.[1]

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield the crude aniline as a tan/off-white solid.

Protocol B: Iron-Mediated Reduction (Fe/NH₄Cl)

Status: Robust Backup for "Difficult" Substrates.

Reagents & Equipment[1]
  • Substrate: Nitro precursor (1.0 equiv).

  • Reductant: Iron Powder (Fe), 325 mesh (3.0 - 5.0 equiv).

  • Electrolyte: Ammonium Chloride (

    
    ) (3.0 - 5.0 equiv).[1]
    
  • Solvent: Ethanol/Water (3:1 ratio).

  • Equipment: Round bottom flask with reflux condenser.

Step-by-Step Procedure
  • Preparation: In a reaction flask, dissolve

    
     (3.0 equiv) in Water (2.5V). Add Ethanol (7.5V) and the nitro precursor (1.0 equiv).
    
  • Activation: Add Iron powder (3.0 equiv) to the stirred mixture.

  • Reflux: Heat the mixture to reflux (approx. 70-80°C) .

    • Observation: The reaction will turn a rusty brown/black color.[1] Vigorous stirring is essential to keep the iron suspended.[1]

  • Monitoring: Monitor by TLC/HPLC every hour. Reaction is typically complete in 2-4 hours.[1]

  • Workup (Critical Step):

    • Cool the mixture to room temperature.

    • Add Ethyl Acetate (10V) and stir for 10 minutes.

    • Filter the heterogeneous mixture through a Celite pad to remove iron oxide sludge.[1] Wash the pad with Ethyl Acetate.[1]

  • Extraction:

    • Transfer the filtrate to a separatory funnel.[1]

    • Wash the organic layer with Water (2x) and Brine (1x).

    • Dry over Sodium Sulfate (

      
      ), filter, and concentrate.
      

Quality Control & Analytics

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm.[1]

  • Retention Time Shift: The Aniline product will elute earlier than the Nitro precursor due to increased polarity (formation of

    
    ).[1]
    
NMR Validation (DMSO-d6)
  • Diagnostic Signal: Look for the disappearance of the Nitro-aromatic protons (deshielded) and the appearance of a broad singlet around 4.5 - 5.5 ppm corresponding to the

    
     group.[1]
    
  • Methyl Groups:

    • Pyrazole

      
      : Singlet ~3.8 ppm.[1][2]
      
    • Aniline

      
      : Singlet ~2.1 ppm.[1]
      

Visualization & Workflows

Reaction Pathway

The following diagram illustrates the chemical transformation and the potential for catalyst interaction.

ReactionScheme Nitro Nitro Precursor (NO2-Ar-Pyrazole) Intermediate Hydroxylamine Intermediate Nitro->Intermediate Reduction Step 1 Catalyst Catalyst (Pd/C + H2) Catalyst->Nitro Surface Adsorption Product Target Aniline (NH2-Ar-Pyrazole) Intermediate->Product Reduction Step 2

Figure 1: Simplified reaction pathway for the catalytic hydrogenation of the nitro precursor.

Experimental Workflow (Method A)

This flowchart guides the researcher through the critical decision points of the Pd/C protocol.

Workflow Start Start: Nitro Precursor Solvent Dissolve in MeOH/EtOH (10V) Start->Solvent CatAdd Add 10% Pd/C (wet) Under Inert Gas Solvent->CatAdd H2Add Pressurize H2 (Balloon or 3 bar) CatAdd->H2Add Monitor Monitor (HPLC/TLC) @ 2 Hours H2Add->Monitor Decision Complete? Monitor->Decision Stall Reaction Stalled? Add NH4HCO2 or Heat Decision->Stall No Workup Filter (Celite) Concentrate Decision->Workup Yes Stall->Monitor Re-check Final Final Product (Tan Solid) Workup->Final

Figure 2: Decision-tree workflow for the catalytic hydrogenation protocol.

References

  • ChemicalBook. (2023). Synthesis of 1-methyl-1H-pyrazol-4-amine and related intermediates.[1][2]Link

  • ChemRxiv. (2024).[3] Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme.[1]Link

  • National Institutes of Health (NIH). (2015). N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents.[1]Link

  • Sigma-Aldrich. (2023).[1] 3-(1-methyl-1H-pyrazol-4-yl)aniline Product Information.Link

  • Technical Disclosure Commons. (2025). Process for the preparation of 4-(4-((dimethylamino)methyl)-3-phenyl-1H-pyrazol-1-yl)-N-(2-methoxy-4-morpholino-5-nitrophenyl)pyrimidin-2-amine (Lazertinib Intermediate).[1][4]Link[4]

Sources

Method

Application Notes and Protocols: The Strategic Use of 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline in Fragment-Based Drug Design

Introduction: A Fragment-Centric Paradigm in Modern Drug Discovery Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) fo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Fragment-Centric Paradigm in Modern Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel therapeutics.[1][2] Unlike HTS, which screens large libraries of complex molecules, FBDD identifies low-molecular-weight compounds, or "fragments," that bind to a biological target with low affinity.[1][3] These initial hits serve as high-quality starting points for the development of more potent and selective drug candidates through a process of rational, structure-guided optimization.[1][4] This approach offers several advantages, including a more thorough exploration of chemical space, higher hit rates, and the generation of lead compounds with superior physicochemical properties.[2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a specific, high-value fragment, 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline , in FBDD campaigns. We will delve into the rationale behind its selection, its physicochemical properties, and provide detailed protocols for its application in primary screening and hit-to-lead optimization.

The Rationale for Employing 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline

The selection of fragments for a screening library is a critical determinant of the success of an FBDD campaign. 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline is a prime example of a "privileged" fragment scaffold, incorporating chemical features that are frequently observed in successful drug molecules. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a common motif in a multitude of approved drugs.[5] This is due to its ability to engage in a variety of protein-ligand interactions, including hydrogen bonding and van der Waals contacts, while maintaining metabolic stability.[6][7] The aniline moiety provides a versatile handle for synthetic elaboration, allowing for the exploration of chemical vectors pointing into different regions of a target's binding site.

Physicochemical Properties of 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline and Analogs

A successful fragment should adhere to the "Rule of Three," a set of empirical guidelines that favor optimal binding efficiency and synthetic tractability.[8] The table below summarizes the key physicochemical properties of 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline and its close analogs, demonstrating their suitability as fragments.

CompoundMolecular FormulaMolecular Weight ( g/mol )XlogPHydrogen Bond DonorsHydrogen Bond Acceptors
4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline C11H13N3187.241.812
4-(1-methyl-1H-pyrazol-3-yl)aniline[9][10]C10H11N3173.221.212
3-(1-methyl-1H-pyrazol-4-yl)aniline[11][12]C10H11N3173.211.212
4-(4-methyl-1H-pyrazol-1-yl)aniline[13]C10H11N3173.091.612

Synthetic Protocol: Accessing the Core Scaffold

The synthesis of 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline can be achieved through a variety of modern cross-coupling methodologies. The Suzuki-Miyaura coupling reaction is a particularly effective strategy for the formation of the C-C bond between the pyrazole and aniline rings.[7][14][15]

Protocol: Synthesis via Suzuki-Miyaura Coupling

  • Starting Materials: 4-bromo-1-methyl-1H-pyrazole and (4-methyl-3-aminophenyl)boronic acid.

  • Reaction Setup: In a reaction vessel, combine 4-bromo-1-methyl-1H-pyrazole (1 equivalent), (4-methyl-3-aminophenyl)boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base such as sodium carbonate (2 equivalents).

  • Solvent: A mixture of toluene and water (e.g., 4:1 v/v) is a common solvent system for this reaction.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and partition between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline.

Primary Fragment Screening: Identifying Initial Hits

The initial step in an FBDD campaign is the screening of a fragment library to identify compounds that bind to the target protein. Several biophysical techniques are well-suited for this purpose, each with its own advantages.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for detecting the weak interactions typical of fragment binding.[14][16] Both ligand-observed and protein-observed methods can be employed.

Ligand-Observed NMR (e.g., Saturation Transfer Difference - STD)

  • Sample Preparation: Prepare a solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer. Add a stock solution of 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline to a final concentration of 100-200 µM.

  • STD Experiment: Acquire two 1D proton NMR spectra. In the first, selectively saturate a region of the protein's proton spectrum. In the second, irradiate a region far from any protein or ligand signals as a control.

  • Data Analysis: Subtract the control spectrum from the on-resonance spectrum. Signals that persist in the difference spectrum belong to the fragment and indicate that it has received saturation from the protein, confirming binding.

Protein-Observed NMR (e.g., 1H-15N HSQC)

  • Sample Preparation: This method requires a 15N-isotopically labeled protein. Prepare a solution of the labeled protein (typically 50-100 µM) in a deuterated buffer.

  • HSQC Spectra Acquisition: Acquire a 2D 1H-15N HSQC spectrum of the protein alone. Then, add 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline (typically at a 5-10 fold molar excess) and acquire a second HSQC spectrum.

  • Data Analysis: Overlay the two spectra. Chemical shift perturbations (CSPs) of specific amide peaks in the protein's spectrum upon addition of the fragment indicate binding at or near those residues.

Protocol 2: X-Ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, making it an invaluable tool in FBDD.[17]

  • Crystal Preparation: Grow high-quality crystals of the target protein.

  • Fragment Soaking: Prepare a solution of 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline in a cryoprotectant-containing buffer at a high concentration (typically 10-50 mM). Soak the protein crystals in this solution for a defined period (minutes to hours).

  • Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure. The resulting electron density map will reveal the binding pose of the fragment in the protein's active site.

Protocol 3: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can be used for both primary screening and detailed kinetic analysis of fragment binding.[1][2][8][15]

  • Chip Preparation: Immobilize the target protein onto a sensor chip surface.

  • Fragment Injection: Prepare a series of dilutions of 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline in a suitable running buffer. Inject the fragment solutions over the sensor surface at a constant flow rate.

  • Data Acquisition: The SPR instrument detects changes in the refractive index at the sensor surface as the fragment binds to and dissociates from the immobilized protein, generating a sensorgram.

  • Data Analysis: Analyze the sensorgrams to determine the binding affinity (KD) and kinetics (kon and koff) of the fragment-protein interaction.

Hit-to-Lead Optimization: From Fragment to Drug Candidate

Once a fragment hit like 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline is identified and its binding mode is confirmed, the next stage is to elaborate the fragment into a more potent lead compound.[4] This is typically achieved through three main strategies: fragment growing, fragment linking, and fragment merging.

Fragment Growing: This strategy involves adding chemical functionality to the initial fragment to make additional favorable interactions with the target protein. The aniline moiety of 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline is an ideal starting point for this approach.

Caption: Fragment Growing Workflow.

Fragment Linking and Merging: If other fragments are found to bind in adjacent or overlapping sites, they can be linked together or merged into a single, more potent molecule.

Visualizing Molecular Interactions and Signaling Pathways

Understanding the binding mode of a fragment and the biological context of its target are crucial for successful drug design.

Illustrative Binding Mode of a Pyrazole-Based Inhibitor

The following diagram, based on the crystal structure of a pyrazole-based inhibitor in B-Raf kinase (PDB ID: 3D4Q), illustrates the key interactions that can be achieved with a pyrazole-aniline scaffold.[1]

Binding_Mode cluster_protein B-Raf Kinase Active Site (PDB: 3D4Q) cluster_ligand Pyrazole-Aniline Scaffold CYS532 Cys532 GLU501 Glu501 ASP594 Asp594 (DFG Motif) PHE595 Phe595 (DFG Motif) Pyrazole Pyrazole Ring Pyrazole->CYS532 H-bond to hinge region Pyrazole->PHE595 Hydrophobic interaction Aniline Aniline Moiety Aniline->GLU501 H-bond to catalytic loop Aniline->ASP594 Ionic interaction with DFG motif

Caption: Key interactions of a pyrazole-aniline scaffold.

Targeting a Key Signaling Pathway

Pyrazole-aniline scaffolds are frequently employed in the development of kinase inhibitors. The MAPK/Erk signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Pyrazole-Aniline Inhibitor Inhibitor->RAF Inhibition

Caption: Inhibition of the MAPK/Erk pathway.

Conclusion

4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline represents a highly valuable starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, coupled with the proven utility of the pyrazole-aniline scaffold, make it an attractive fragment for screening against a wide range of biological targets, particularly protein kinases. The detailed protocols and strategic insights provided in this application note are intended to empower researchers to effectively leverage this and similar fragments in their pursuit of novel therapeutics.

References

  • Hansen, J. D., Grina, J., Newhouse, B., Welch, M., Topalov, G., Littman, N., ... & Olivero, A. (2008). Potent and selective pyrazole-based inhibitors of B-Raf kinase. Bioorganic & medicinal chemistry letters, 18(16), 4692-4695. [Link]

  • Kang, C., & Li, H. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR protocols, 5(3), 103278. [Link]

  • Knopp, M., & Nelson, A. (2019). Synthesis of 4-substituted pyrazole-3, 5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 17(36), 8427-8431. [Link]

  • Di Micco, S., Terracciano, S., Bifulco, G., & Bruno, I. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5410. [Link]

  • Renaudet, O., & Dumy, P. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic chemistry, 79, 293-300. [Link]

  • Neumann, L., & Griesinger, C. (2007). SPR-based fragment screening: advantages and applications. Expert opinion on drug discovery, 2(10), 1427-1445. [Link]

  • Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. Retrieved from [Link]

  • Wang, X., Li, X., & Zhang, Y. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC medicinal chemistry, 13(8), 915-937. [Link]

  • Wikipedia contributors. (2024, February 20). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved 11:00, February 27, 2026, from [Link]

  • Sawyer, J. S., Beight, D. W., Britt, K. S., Anderson, B. D., Campbell, R. M., Goodson, T., ... & Yingling, J. M. (2004). Synthesis and activity of new aryl-and heteroaryl-substituted 5, 6-dihydro-4 H-pyrrolo [1, 2-b] pyrazole inhibitors of the transforming growth factor-β type I receptor kinase domain. Journal of medicinal chemistry, 47(23), 5653-5664. [Link]

  • Klicic, J. J., Fries, R. E., & Goldstein, S. W. (2010). Crystal Structure of p38a Mitogen-Activated Protein Kinase in Complex with a Pyrazolopyridazine Inhibitor. RCSB PDB. [Link]

  • Wyatt, P. G., Woodhead, A. J., Boulstridge, J. A., Berdini, V., Carr, M. G., Cross, D. M., ... & Woolford, A. J. (2008). Identification of N-(4-piperidinyl)-4-(2, 6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin-dependent kinase inhibitor using fragment-based X-ray crystallography and structure-based drug design. Journal of medicinal chemistry, 51(16), 4986-4999. [Link]

  • Brehmer, D., Bero, J., Eickhoff, J., Friel, C. T., Mologni, L., Polyak, S. W., ... & Zech, B. (2005). Crystal Structures of Protein Kinase B Selective Inhibitors in Complex with Protein Kinase A and Mutants. RCSB PDB. [Link]

  • Patel, H., & Tzakos, A. G. (2021). Fragment-Based Drug Design: A Practical Approach. Molecules, 26(16), 4976. [Link]

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature reviews Drug discovery, 15(9), 605-619. [Link]

  • Ciulli, A., & Williams, G. (2010). X-ray crystallography in fragment-based drug design. In Fragment-Based Drug Discovery (pp. 57-81). Humana Press. [Link]

  • Blundell, T. L., & Patel, S. (2012). Fragment-based screening by protein crystallography: successes and pitfalls. Current opinion in pharmacology, 12(5), 630-636. [Link]

  • Minikel, E. V. (2016, January 13). NMR fragment screening. CureFFI.org. [Link]

  • PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)aniline. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery. [Link]

  • Milroy, L. G., Grossmann, T. N., Hennig, S., Brunsveld, L., & Ottmann, C. (2014). Towards identification of protein–protein interaction stabilizers via inhibitory peptide-fragment hybrids using templated fragment ligation. Chemical Communications, 50(99), 15722-15725. [Link]

  • PubChemLite. (n.d.). 4-(4-methyl-1h-pyrazol-1-yl)aniline. University of Luxembourg. Retrieved February 27, 2026, from [Link]

  • PubChemLite. (n.d.). 4-[(4-methyl-1h-pyrazol-1-yl)methyl]aniline. University of Luxembourg. Retrieved February 27, 2026, from [Link]

  • Jhoti, H., Williams, G., Rees, D. C., & Murray, C. W. (2013). The 'rule of three' for fragment-based drug discovery: where did it come from?. Nature reviews. Drug discovery, 12(8), 644. [Link]

  • CrystalsFirst. (2022, November 16). Fragment HIT Identification in FBDD. [Link]

  • Kar, S., & Nussinov, R. (2023). Kinase signaling cascades: an updated mechanistic landscape. Trends in biochemical sciences, 48(10), 856-871. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2016). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1836-1845. [Link]

  • The Good Scents Company. (n.d.). 4-methyl pyrazole. Retrieved February 27, 2026, from [Link]

  • PubChemLite. (n.d.). 3-(1-methyl-1h-pyrazol-4-yl)aniline. University of Luxembourg. Retrieved February 27, 2026, from [Link]

  • PubChemLite. (n.d.). 4-(3-methyl-1h-pyrazol-1-yl)aniline. University of Luxembourg. Retrieved February 27, 2026, from [Link]

  • Scott, J. D., & Pawson, T. (2009). Cell signaling in space and time: where proteins come together and when they're apart. Science, 326(5957), 1220-1224. [Link]

  • Khan, M. F., Wu, X., & Ansari, G. A. (2009). Aniline-induced nitrosative stress in rat spleen: Proteomic identification of nitrated proteins. Journal of toxicology, 2009. [Link]

  • Roskoski, R. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Pharmacological research, 199, 106992. [Link]

  • BioCarta. (n.d.). CDK5 Pathway. Retrieved February 27, 2026, from [Link]

  • Pop, R., Tero-Vescan, A., Vlase, L., & Bîrsan, C. (2021). Synthesis of 4, 4′-(arylmethylene) bis (3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 1-13. [Link]

  • Davis, A. L., & Shvartsburg, A. A. (2022). The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS). Physical Chemistry Chemical Physics, 24(48), 29333-29340. [Link]

  • Khan, M. F., & Ma, J. (2008). Oxidative modification of lipids and proteins in aniline-induced splenic toxicity. Toxicology letters, 180, S107. [Link]

  • Ciesielski, A., & Spaczyńska, E. (2023). Multicomponent synthesis of 4-aryl-4, 9-dihydro-1H-pyrazolo [3, 4-b] quinolines. Preprints.org. [Link]

Sources

Application

Application Note: A Strategic Approach to the Synthesis of Asciminib via the Key Intermediate 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline

Introduction: The Emergence of Asciminib in CML Therapy Chronic Myeloid Leukemia (CML) is a hematological malignancy characterized by the BCR-ABL1 fusion oncoprotein, a constitutively active tyrosine kinase that drives a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Asciminib in CML Therapy

Chronic Myeloid Leukemia (CML) is a hematological malignancy characterized by the BCR-ABL1 fusion oncoprotein, a constitutively active tyrosine kinase that drives aberrant cell proliferation.[1] For years, the therapeutic landscape has been dominated by ATP-competitive tyrosine kinase inhibitors (TKIs). However, the emergence of resistance, often through mutations in the ATP-binding site, and issues with intolerance have necessitated novel therapeutic strategies.[2][3]

Asciminib (Scemblix®) represents a paradigm shift in CML treatment. It is a first-in-class allosteric inhibitor that operates via a novel mechanism, binding to the myristoyl pocket of the ABL1 kinase domain.[2][4][5] This action induces a conformational change that restores the natural, inactive state of the kinase, a mechanism distinct from ATP-competitive TKIs.[1][4] This unique approach allows Asciminib to be effective against many TKI-resistant mutations and to possess a more favorable safety profile.[4][6]

The chemical synthesis of a complex molecule like Asciminib is a multi-step process where the strategic construction of key intermediates is paramount. This application note provides a detailed protocol and scientific rationale for the synthesis of Asciminib, with a specific focus on the preparation and utilization of the crucial building block, 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline .

Retrosynthetic Strategy: Deconstructing Asciminib

A robust retrosynthetic analysis of Asciminib reveals two primary fragments connected by a pivotal C-N bond. The core strategy involves a late-stage palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to join these fragments. This approach is highly convergent, maximizing yield and simplifying purification in the final steps.

The key disconnections are made at the C-N bond between the aniline nitrogen and the pyridine ring, and the C-C bond between the aniline ring and the pyrazole ring. This identifies our two key precursors:

  • Fragment A: A substituted nicotinamide core, such as N-(4-(chlorodifluoromethoxy)phenyl)-5-bromo-6-chloronicotinamide.

  • Fragment B (The Intermediate of Focus): 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline .

The synthesis of Fragment B is a critical sub-goal, as its structure dictates the precise orientation of the pyrazole moiety relative to the rest of the molecule.

G Asciminib Asciminib Disconnection C-N Bond Formation (Buchwald-Hartwig Amination) Asciminib->Disconnection FragmentA Fragment A: Substituted Nicotinamide Core Disconnection->FragmentA FragmentB Fragment B: 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline Disconnection->FragmentB Disconnection2 C-C Bond Formation (Suzuki Coupling) FragmentB->Disconnection2 AnilinePrecursor Aniline Precursor: 3-Bromo-4-methylaniline Disconnection2->AnilinePrecursor PyrazolePrecursor Pyrazole Precursor: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Disconnection2->PyrazolePrecursor G cluster_0 Reactants Aniline 3-Bromo-4-methylaniline Catalyst Pd(dppf)Cl2 K2CO3 (Base) Dioxane/H2O (Solvent) Aniline->Catalyst Pyrazole 1-Methyl-4-(pinacolboryl)-1H-pyrazole Pyrazole->Catalyst Product Target Intermediate: 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline Catalyst->Product G cluster_0 Reactants Intermediate 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline Catalyst Pd₂(dba)₃ / XPhos NaOtBu (Base) Toluene (Solvent) Intermediate->Catalyst FragmentA N-(4-(chlorodifluoromethoxy)phenyl)-5-bromo-6-chloronicotinamide FragmentA->Catalyst Product Asciminib (Free Base) Catalyst->Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline

Current Status: Operational Ticket ID: KBA-2024-PYRZ Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary This technical guid...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: KBA-2024-PYRZ Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This technical guide addresses low yields encountered during the synthesis of 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline . Analysis of common failure modes suggests that direct coupling to the free aniline is the primary cause of catalyst deactivation.

The recommended solution is a strategic route change: Prioritize the Suzuki-Miyaura coupling of the nitro precursor (3-bromo-4-methylnitrobenzene) followed by chemoselective reduction. This avoids palladium coordination by the aniline amine and prevents oxidative degradation.

Module 1: Strategic Route Selection

The Core Problem: Catalyst Poisoning

Attempting to couple 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole directly with 3-bromo-4-methylaniline often results in yields <40%.

  • Mechanism of Failure: The free primary amine (

    
    ) on the aryl halide acts as a ligand, coordinating strongly to the Palladium(II) center. This forms stable, inactive Pd(Ar-NH2)2Cl2 complexes, arresting the catalytic cycle before transmetallation can occur.
    
  • The Fix: Mask the amine as a nitro (

    
    ) group. The nitro group is electron-withdrawing (activating the aryl bromide for oxidative addition) and does not coordinate to Palladium.
    
Workflow Visualization

RouteStrategy Start Target: 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline Direct Route A: Direct Coupling (NOT RECOMMENDED) Start->Direct Low Yield (<40%) Nitro Route B: Nitro Precursor (RECOMMENDED) Start->Nitro High Yield (>85%) Step1 Suzuki Coupling (Catalyst Poisoning Risk) Direct->Step1 Step2 Suzuki Coupling (High Turnover Number) Nitro->Step2 Step3 Nitro Reduction (Fe/NH4Cl or H2) Step2->Step3

Figure 1: Strategic comparison of synthetic routes. Route B avoids catalyst deactivation.

Module 2: Optimizing the Suzuki-Miyaura Coupling

Reaction: 3-bromo-4-methylnitrobenzene + 1-methyl-4-pyrazoleboronic acid pinacol ester.

Critical Troubleshooting (Q&A)

Q1: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why? A: You are likely experiencing Protodeboronation . Heteroaryl boronates (especially pyrazoles) are prone to hydrolytic cleavage of the C-B bond under basic aqueous conditions, producing the unreactive 1-methylpyrazole.

  • Solution: Switch to anhydrous conditions or reduce water content.

  • Protocol Adjustment: Use Dioxane:Water (9:1) instead of (1:1). Alternatively, use anhydrous DMF with CsF or K3PO4 (suspended) to drive the reaction without bulk water.

Q2: Which catalyst system provides the highest TON (Turnover Number)? A: Avoid generic Pd(PPh3)4. It is air-sensitive and inefficient for sterically hindered substrates (the ortho-methyl group on the benzene ring creates steric strain).

  • Recommendation: Pd(dppf)Cl2·DCM (1,1'-Bis(diphenylphosphino)ferrocene palladium dichloride). The large bite angle of the dppf ligand stabilizes the Pd center and facilitates reductive elimination.

  • Advanced Option: If sterics are severe, use XPhos Pd G2 . The bulky biaryl phosphine ligand promotes oxidative addition on hindered halides.

Q3: I see a black precipitate immediately upon heating. A: This is "Palladium Black" aggregation, indicating ligand dissociation.

  • Fix: Ensure your solvent is rigorously degassed (sparge with Argon for 20 mins). Oxygen accelerates phosphine oxidation, leading to catalyst decomposition.

Optimized Coupling Protocol
ComponentReagentEquiv.[1][2][3][4][5][6][7]Notes
Substrate 3-bromo-4-methylnitrobenzene1.0Limiting reagent.
Boronate 1-methylpyrazole-4-BPin1.2Excess compensates for deboronation.
Catalyst Pd(dppf)Cl2·DCM 0.033 mol% loading is standard.
Base K3PO4 (2.0M aq)3.0Phosphate is gentler than Carbonate.
Solvent 1,4-Dioxane-Concentration: 0.15 M.
Temp 90°C-4-12 hours reaction time.

Module 3: Chemoselective Nitro Reduction

Objective: Reduce


 to 

without hydrogenating the pyrazole ring or the aromatic core.
Protocol: Iron-Mediated Reduction (Bechamp Conditions)

This method is superior to catalytic hydrogenation (H2/Pd-C) for this substrate because it eliminates the risk of reducing the pyrazole double bonds.

  • Setup: Dissolve the crude nitro-biaryl intermediate in Ethanol:Water (4:1) .

  • Additives: Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (NH4Cl, 5.0 equiv) .

  • Reaction: Heat to reflux (80°C) with vigorous stirring. The reaction is heterogeneous; rapid stirring is critical.

  • Monitoring: Reaction is usually complete in 1-2 hours. TLC will show a polar, fluorescent spot (amine).

  • Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with warm ethanol. Concentrate the filtrate.

Alternative: Hydrogenation

If using H2 gas:

  • Catalyst: Use Pt/C (Sulfided) or Raney Nickel to prevent ring hydrogenation.

  • Avoid: PtO2 (Adams' catalyst) or high-pressure Pd/C, which may saturate the pyrazole ring.

Module 4: Purification & Isolation

Q: How do I remove the residual Palladium? A: Palladium residues can chelate to the final aniline product, causing colored impurities and toxicity issues.

  • Method: After the reduction workup, treat the organic phase (Ethyl Acetate) with SiliaMetS® Thiol or activated charcoal (10 wt%) for 30 minutes at 50°C. Filter and evaporate.

Q: The product is an oil. How do I crystallize it? A: Biaryl anilines often crystallize from non-polar/polar mixtures.

  • Solvent System: Dissolve in minimum hot Isopropyl Acetate or Ethanol . Add Heptane dropwise until cloudy. Cool slowly to 4°C.

  • HCl Salt: If the free base is oily, generate the HCl salt by adding 1M HCl in ether. The hydrochloride salt is almost always a stable solid.

Troubleshooting Logic Flow

Troubleshooting Start Issue: Low Yield CheckRoute Is the substrate an Aniline? Start->CheckRoute YesAniline Switch to Nitro Precursor CheckRoute->YesAniline Yes NoNitro Check Coupling Step CheckRoute->NoNitro No (Using Nitro) YesAniline->NoNitro Restart CheckConversion Is Conversion < 50%? NoNitro->CheckConversion LowConv 1. Degas Solvents 2. Switch to Pd(dppf)Cl2 3. Increase Temp to 100°C CheckConversion->LowConv Yes HighConv Check for Side Products CheckConversion->HighConv No Deboronation Protodeboronation Detected? (Pyrazole mass found) HighConv->Deboronation FixDeboron Use Anhydrous DMF/CsF or Reduce Water Ratio Deboronation->FixDeboron Yes

Figure 2: Decision tree for diagnosing yield failures in the Suzuki coupling step.

References

  • Mullens, P. R. (2009). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings. Tetrahedron Letters, 50(49), 6783-6786.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366.

Sources

Optimization

Technical Support Center: Palladium Removal from Pyrazole Anilines

Current Status: Operational Topic: Purification of Nitrogen-Rich Heterocycles (Pyrazole Anilines) Ticket Priority: High (Compliance/ICH Q3D) Assigned Specialist: Senior Application Scientist The Core Challenge: The "Chel...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Purification of Nitrogen-Rich Heterocycles (Pyrazole Anilines) Ticket Priority: High (Compliance/ICH Q3D) Assigned Specialist: Senior Application Scientist

The Core Challenge: The "Chelation Trap"

Why is this difficult? In standard aromatics, palladium (Pd) removal is trivial. However, your substrate contains pyrazole and aniline moieties. Both are nitrogen-rich ligands that act as "chelating claws."

  • The Mechanism: The

    
     nitrogen of the pyrazole and the amine of the aniline coordinate strongly to Pd(II), forming stable complexes that resist simple washing.
    
  • The Consequence: Standard silica washes often fail because the API (Active Pharmaceutical Ingredient) competes with the scavenger for the metal. You need a ligand with a significantly higher affinity for Pd than your API.

Troubleshooting Guides (Q&A Modules)

Module A: Solid-Supported Scavengers (The Gold Standard)

Q: I used a standard amine-functionalized silica, but my Pd levels barely dropped. Why? A: Amine scavengers are ineffective here. Your API (pyrazole/aniline) is essentially an amine ligand itself. Adding an amine scavenger just creates competition.

  • The Fix: You must use Thiol (-SH) or Thiourea functionalized resins. Sulfur is a "softer" base than nitrogen and binds Pd (a soft acid) with orders of magnitude higher affinity (Pearson HSAB theory).

  • Recommended Phases:

    • SiliaMetS® Thiol (SiliCycle)

    • MP-TMT (Macroporous Trimercaptotriazine - Biotage) – Best for stubborn N-heterocycles.

Q: I switched to Thiol-silica, but the reaction is too slow. Pd is still >100 ppm after 4 hours. A: Scavenging is a kinetic process, not just thermodynamic.

  • Troubleshooting Steps:

    • Heat is non-negotiable: Increase temperature to 50–60°C . Ligand exchange (Pd moving from API to Resin) has a high activation energy in stable complexes.

    • Check Solvation: Does your solvent swell the resin?

      • Good: THF, DCM, DMF, Ethyl Acetate.

      • Bad: Water, Methanol (unless using specific hydrophilic resins).

    • Stoichiometry: For N-heterocycles, standard 4 equivalents may fail. Increase to 10 equivalents relative to the residual Pd content (not the API).

Q: The scavenger works, but I can't filter off the fine particles. They are clogging my frit. A: This is common with vigorous stirring which pulverizes silica.

  • The Fix:

    • Switch to a Macroporous Polymer (MP) resin (e.g., MP-TMT). These are robust beads that do not degrade under mechanical stirring.

    • Use a Celite® 545 pad or an activated carbon depth filter as a secondary polishing step during filtration.

Module B: Aqueous Extraction & Crystallization

Q: Can I remove Pd via liquid-liquid extraction to avoid expensive resins? A: Simple brine/water washes will fail. You need a water-soluble "super-ligand" to strip the Pd into the aqueous phase.

  • The Protocol:

    • Dissolve crude API in an organic solvent (EtOAc or DCM).

    • Wash with an aqueous solution of N-Acetyl Cysteine (NAC) or L-Cysteine (0.5 – 1.0 M).

    • Why it works: Cysteine contains a thiol group (high Pd affinity) and a carboxylic acid (high water solubility). It rips Pd off the pyrazole and drags it into the water layer.

Q: I tried crystallizing the product, but the Pd co-crystallized. How do I prevent this? A: Pyrazole-Pd complexes often have similar solubility profiles to the free ligand.

  • The Fix: Use TMT (2,4,6-Trimercaptotriazine) precipitation before crystallization.[1]

    • Add TMT (0.1 eq relative to API) to the solution.

    • TMT forms an insoluble Pd-TMT complex (bright orange/yellow solid).

    • Filter this solid hot.

    • Cool the filtrate to crystallize your API.

Module C: Activated Carbon (The "Nuclear" Option)

Q: When should I use activated carbon instead of functionalized resins? A: Use carbon only when:

  • Cost is the primary driver (carbon is cheap).

  • You can tolerate 10–20% yield loss (carbon is non-specific and will adsorb your API).

Q: Which carbon is best for Pd removal? A: Not all charcoal is equal.

  • Standard: Darco G-60 (Good general purpose).

  • High Performance: C-941 or Carboxen® 564. These synthetic carbons have pore sizes tuned for organometallics and often outperform natural charcoals for difficult substrates.

Comparative Data: Scavenger Efficiency

Table 1: Efficiency of removal methods for Pyrazole-Aniline substrates (Starting Pd: 1000 ppm).

MethodReagent TypeResidual Pd (ppm)API Recovery (%)Notes
Silica-Amine

/ Diamine
850 (Fail)98%API competes for Pd.
Silica-Thiol

< 5095%Requires heat (50°C).
MP-TMT Polymer Triazine< 10 96%Best for N-heterocycles.
Activated Carbon Darco G-60< 2082% High yield loss.
Cysteine Wash Aqueous Extraction100–20090%Good pre-treatment step.

Visual Workflows

Diagram 1: The Decision Matrix

Caption: Logical flow for selecting the correct purification method based on API solubility and yield requirements.

Pd_Removal_Decision Start Start: Crude Pyrazole Aniline (Pd > 500 ppm) Solubility Is API soluble in organic solvents? Start->Solubility Yield Is Yield Critical (>90% required)? Solubility->Yield Yes (Soluble) Method_Cryst METHOD C: TMT Precipitation + Crystallization Solubility->Method_Cryst No (Insoluble) Method_Resin METHOD A: Solid Scavengers (MP-TMT or Si-Thiol) High Selectivity Yield->Method_Resin Yes (Save Yield) Method_Carbon METHOD B: Activated Carbon (Darco G-60) Low Selectivity Yield->Method_Carbon No (Cost Priority) Method_Wash METHOD D: Aq. Cysteine Wash (Pre-clean step) Method_Resin->Method_Wash Optional Pre-wash Method_Carbon->Method_Wash If Pd still high

Diagram 2: The Mechanism of Action (MP-TMT)

Caption: Why TMT works—The tridentate sulfur cage creates a thermodynamic sink that rips Pd from the pyrazole.

Mechanism Complex Pd-API Complex (Pd trapped by Pyrazole N) Transition Ligand Exchange (50°C Activation) Complex->Transition Diffusion Scavenger MP-TMT Resin (Tridentate Thiol) Scavenger->Transition Result_Solid Solid Waste: Resin-Pd-S3 Complex Transition->Result_Solid Filtration Result_Liquid Filtrate: Purified API Transition->Result_Liquid

Standard Operating Procedure (SOP): The MP-TMT Protocol

Objective: Reduce Pd from ~1000 ppm to <10 ppm in Pyrazole Aniline API.

  • Dissolution: Dissolve crude API in THF or 2-MeTHF (10 volumes). Ensure complete solubility.

  • Loading: Add MP-TMT resin (Biotage or equivalent).

    • Calculation: 0.5 to 1.0 g of resin per 1 g of API (approx. 5–10 equiv relative to Pd).

  • Incubation:

    • Heat mixture to 55°C .

    • Stir at moderate speed (do not crush beads) for 12–16 hours .

  • Filtration:

    • Cool to room temperature.[2][3]

    • Filter through a pad of Celite or a 0.45 µm membrane filter.

    • Wash the resin cake with 2 volumes of THF to recover trapped API.

  • Analysis: Evaporate a small aliquot and test via ICP-MS.

References

  • Garrett, C. E., & Prasad, K. (2004).[1][4][5] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[1][5][6] Advanced Synthesis & Catalysis.[1][4][7] [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[3][4][7][8] [Link]

  • Biotage Application Note. (2020). Metal Scavenging in Process Chemistry: An Investigative Study. [Link] (General landing page for verified technical notes)

  • ICH Q3D Guidelines. (2019). Guideline for Elemental Impurities.[9] European Medicines Agency.[9] [Link]

Sources

Troubleshooting

Solving solubility issues of 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline in DMSO

An official website of the United States government Here's how you know Official websites use .gov A .gov website belongs to an official government organization in the United States. Secure .gov websites use HTTPS A lock...

Author: BenchChem Technical Support Team. Date: March 2026

An official website of the United States government

Here's how you know

Official websites use .gov A .gov website belongs to an official government organization in the United States.

Secure .gov websites use HTTPS A lock ( Lock A locked padlock ) or https:// means you've safely connected to the .gov website. Share sensitive information only on official, secure websites.

From the desk of the Senior Application Scientist

Welcome to the technical support guide for 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline. This document is designed for our partners in research and drug development to address common challenges related to the handling and solubility of this compound, with a specific focus on its use with Dimethyl Sulfoxide (DMSO). Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your experimental design.

Troubleshooting Guide: Dissolution Issues in DMSO

This section addresses specific, acute problems you may encounter during solution preparation.

Q1: My compound isn't dissolving completely in DMSO at room temperature, even after vortexing. What are my immediate next steps?

A1: This is a common observation for compounds with planar aromatic structures and hydrogen-bonding capabilities, like 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline. The intermolecular forces in the solid state (crystal lattice energy) can be significant. Simply vortexing may not provide enough energy to overcome these forces.

Your immediate strategy should be to introduce energy into the system in a controlled manner. Here is a recommended workflow:

Experimental Protocol 1: Stepwise Dissolution Enhancement

  • Sonication:

    • Place your sealed vial containing the compound and DMSO in a bath sonicator.

    • Sonicate for 10-15 minute intervals.

    • After each interval, visually inspect the solution for remaining particulate matter.

    • Rationale: Sonication uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles. This process creates localized energy, which helps to break apart the solute's crystal lattice and increase the surface area available for solvation by DMSO.

  • Gentle Heating:

    • If sonication is insufficient, proceed to gentle heating.

    • Set a heat block or water bath to 35-40°C. Do not exceed 50°C in this initial step to minimize any risk of degradation.

    • Place the vial in the heat source and intermittently vortex the sample every 5 minutes.

    • Rationale: Increasing the temperature provides the necessary kinetic energy to overcome the solute-solute interactions.[1][2] DMSO is thermally stable well above this temperature range, making this a safe and effective method.[3]

  • Combined Approach:

    • For particularly stubborn lots, you can combine gentle heating with sonication. Alternate between the two methods until full dissolution is achieved.

Below is a decision-making workflow for this process:

G start Start: Incomplete Dissolution sonicate Step 1: Sonicate (10-15 min) start->sonicate check1 Visually Inspect sonicate->check1 heat Step 2: Gentle Heat (35-40°C, 5-10 min) check1->heat Not Dissolved   success Complete Dissolution (Proceed with experiment) check1->success  Dissolved check2 Visually Inspect heat->check2 check2->success  Dissolved escalate Consult Advanced Options (See FAQ Q2 & Q3) check2->escalate Not Dissolved  

Caption: Troubleshooting workflow for initial dissolution failures.

Q2: I successfully dissolved the compound with heat, but it precipitated after cooling to room temperature. Why did this happen and how can I fix it?

A2: This indicates that you have created a supersaturated solution. While heating increased the solubility enough to dissolve the compound, the concentration you prepared is above the equilibrium solubility limit at ambient temperature.

Causality: The aniline and pyrazole moieties in your compound can form strong intermolecular hydrogen bonds. As the solution cools and kinetic energy decreases, these solute-solute interactions can reform, causing the compound to fall out of solution.

Solutions:

  • Work with a Warmed Solution (for immediate use): If your experimental protocol allows, you can maintain the solution at the dissolution temperature (e.g., 37°C) and use it directly. This is common for in-vitro assays where the final dilution will be in a large volume of aqueous media.[4]

  • Prepare a Lower Concentration Stock: This is the most reliable solution. Dilute your sample with additional DMSO to a concentration that remains stable at room temperature. We recommend preparing a dilution series to identify the practical upper concentration limit for your specific lot of material.

  • Consider a Co-Solvent (Advanced Users): For specific applications requiring very high concentrations, introducing a co-solvent might be an option. This should be approached with caution as it can alter the properties of your stock solution. See FAQ Q3 for more details.

Frequently Asked Questions (FAQs)

This section provides broader context and best practices for working with 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline.

Q1: What is the recommended starting concentration for preparing a stock solution in DMSO?

A1: Based on the structure, which contains several aromatic rings, a conservative starting point is recommended to avoid solubility issues.

ParameterRecommendationRationale
Starting Stock Concentration 10 mMA 10 mM stock is a standard starting point in drug discovery that balances compound conservation with usability in most screening assays.
Solvent Anhydrous DMSODMSO is hygroscopic; absorbed water can decrease the solubility of hydrophobic compounds and potentially lead to precipitation over time.[5]
Storage Temperature -20°CStandard for long-term stability. Note that pure DMSO freezes at 18.5°C, so your stock solution may be frozen.[5] Allow it to thaw completely and vortex thoroughly before use.
Q2: Are there any long-term stability concerns when storing this compound in DMSO?

A2: Yes, two primary factors should be considered for aniline-containing compounds stored in DMSO:

  • Oxidative Stability: Aniline derivatives can be susceptible to oxidation, which may be catalyzed by trace impurities or exposure to air. It is recommended to overlay your stock solution vial with an inert gas like argon or nitrogen before sealing for long-term storage.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote precipitation. We highly recommend aliquoting your primary stock solution into smaller, single-use volumes. This minimizes the number of times the main stock is thawed and protects the integrity of your compound.

The diagram below illustrates the relationship between the compound's structure and potential solubility/stability challenges.

G compound 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline Aniline Moiety Pyrazole Ring Aromatic Systems solubility Solubility Challenge: Strong Intermolecular Forces compound:f3->solubility π-π stacking compound:f1->solubility H-bonding compound:f2->solubility H-bonding stability Stability Challenge: Potential for Oxidation compound:f1->stability Oxidation site

Caption: Key structural features influencing experimental handling.

Q3: Can I use a co-solvent with DMSO to achieve a higher concentration?

A3: Yes, this is a valid strategy for advanced applications, but it requires careful selection and validation. A co-solvent alters the polarity and hydrogen-bonding characteristics of the solvent system.[6]

Co-Solvent OptionProperties & Considerations
N-methyl-2-pyrrolidone (NMP) A polar aprotic solvent, similar to DMSO. A DMSO/NMP mixture may disrupt crystal packing differently than either solvent alone, potentially increasing solubility. Often used in formulation development.[7]
Polyethylene Glycol (PEG 400) A low-molecular-weight polymer that can enhance solubility through non-covalent interactions. Often used to improve aqueous solubility in final formulations.[6]
Ethanol A polar protic solvent. Adding a small percentage of ethanol can disrupt the DMSO solvent structure and introduce new hydrogen-bonding interactions, which may be favorable for your compound.

Self-Validation Protocol: Before committing to a co-solvent system, always perform a small-scale solubility test. Prepare a high-concentration slurry of your compound in DMSO and titrate in the co-solvent, observing for dissolution. Crucially, you must also validate that the co-solvent does not interfere with your downstream biological assay.[4][8]

References

  • Gaylord Chemical Company, LLC. (n.d.). Solvent Properties of DMSO. Scribd. Retrieved from [Link][9]

  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link][5]

  • gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link][3]

  • Chemequations. (2025, March 21). Dimethyl sulfoxide, properties, uses and safety protection. Retrieved from [Link][10]

  • Perni, R. J., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(11), 1227-1231. Retrieved from [Link][6]

  • Gaylord Chemical. (n.d.). DMSO as Reaction Solvent: Applications in Organic Synthesis and Chemical Manufacturing. Retrieved from [Link][11]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from [Link][1]

  • Gaylord Chemical Company, LLC. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Retrieved from [Link][12]

  • Aberg, C., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 61(2), 107-115. Retrieved from [Link][8]

  • Aberg, C., et al. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. ACS Publications. Retrieved from [Link][4]

  • ResearchGate. (n.d.). DMSO solubility and bioscreening. Retrieved from [Link][13]

  • Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Retrieved from [2]

  • Bordwell, F. G., & Algrim, D. J. (1976). Acidities of anilines in dimethyl sulfoxide solution. Journal of the American Chemical Society, 98(15), 4589-4591. Retrieved from [Link][14]

  • Borisova, T. N., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(36), 22166-22177. Retrieved from [Link][7][15]

  • Zhang, X., et al. (2007). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A, 111(38), 9467-9474. Retrieved from [Link][16]

Sources

Optimization

Minimizing side reactions during the reduction of nitro-pyrazole intermediates

Welcome to the Heterocyclic Chemistry Technical Support Center. Ticket ID: NP-RED-001 Subject: Optimization of Nitro-Pyrazole Reduction & Side Reaction Mitigation Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Chemistry Technical Support Center. Ticket ID: NP-RED-001 Subject: Optimization of Nitro-Pyrazole Reduction & Side Reaction Mitigation Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Pyrazole Challenge

Reducing a nitro group on a pyrazole ring is distinct from reducing a standard nitro-benzene. The pyrazole core presents two unique challenges that drive most side reactions:

  • Catalyst Poisoning: The basic nitrogen (

    
    ) in the pyrazole ring is a potent ligand. It coordinates strongly to transition metal surfaces (Pd, Pt), often "poisoning" the catalyst and stalling the reaction at the hydroxylamine intermediate.
    
  • Electronic Ambiguity: While the nitro group makes the ring electron-deficient, the resulting amine is electron-rich. This drastic electronic swing during the reaction can lead to oxidative side-products (azo/azoxy dimers) if the reduction potential isn't managed strictly.

Diagnostic Workflow: Select Your Protocol

Before starting, use this decision tree to select the method that minimizes side reactions based on your specific substrate.

ReductionDecisionTree Start START: Nitro-Pyrazole Substrate Halogen Are Halogens (Cl, Br, I) Present? Start->Halogen Sensitive Acid/Base Sensitive Groups? Halogen->Sensitive No Scale Scale > 100g? Halogen->Scale Yes MethodC METHOD C: Pd/C (Standard) Sensitive->MethodC No (Robust) MethodD METHOD D: Transfer Hydrogenation (Hydrazine/Graphite) Sensitive->MethodD Yes (Mild) MethodA METHOD A: Pt/C (Sulfided) or Pt/C + V-additive Scale->MethodA No (High Value) MethodB METHOD B: Fe / AcOH or SnCl2 (Béchamp) Scale->MethodB Yes (Cost/Safety)

Figure 1: Decision matrix for selecting the optimal reduction strategy based on functional group compatibility and scale.

Troubleshooting Guides (FAQs)

Issue A: "I'm losing my Halogens (Dehalogenation)."

Diagnosis: You are likely using Palladium on Carbon (Pd/C).[1] Palladium is excellent for oxidative addition into C-X bonds (especially C-I and C-Br), leading to hydro-dehalogenation.

Technical Fixes:

  • Switch Metal: Switch to Platinum on Carbon (Pt/C) . Pt is far less active toward C-X insertion than Pd.

  • Poison the Catalyst: Use Sulfided Pt/C . The sulfur modifies the active sites, geometrically inhibiting the adsorption of the bulky halogen bond while permitting nitro group reduction.

  • Add a Suppressor: If you must use Pd/C, add 0.5–1.0 eq of Morpholine or Ethylenediamine . These amines competitively bind to the highly active sites responsible for dehalogenation [1].

  • Chemical Alternative: If catalytic hydrogenation fails, switch to Stannous Chloride (

    
    )  or Iron/Acetic Acid . These metals transfer electrons via a mechanism that does not involve oxidative insertion into the C-X bond [3].
    
Issue B: "The reaction stalls at the Hydroxylamine ( )."

Diagnosis: This is the "Pyrazole Poisoning" effect. The pyrazole nitrogen coordinates to the catalyst, preventing the hydroxylamine from re-adsorbing for the final reduction step to the amine.

Technical Fixes:

  • Acidic Media: Run the hydrogenation in MeOH with 1.0 eq HCl . Protonating the pyrazole nitrogen (

    
    ) prevents it from coordinating to the metal surface.
    
  • Vanadium Promoter: Use Pt/C doped with Vanadium . Vanadium acts as an oxophilic Lewis acid, activating the

    
     bond of the hydroxylamine and facilitating its rupture [7].
    
  • Increase Temperature: The reduction of hydroxylamine to amine has a higher activation energy than Nitro

    
     Nitroso. Increasing T from 25°C to 50°C often pushes the reaction to completion.
    
Issue C: "I see Azo/Azoxy dimers (Colored Impurities)."

Diagnosis: These form via the condensation of a Nitroso intermediate (


) with a Hydroxylamine intermediate (

). This usually happens under basic conditions or when the reducing agent is starved (low

pressure).

Technical Fixes:

  • Maintain Pressure: Ensure

    
     pressure does not drop. Starved surfaces accumulate intermediates.
    
  • Avoid Base: Do not use basic workups until the reduction is fully quenched.

  • Concentration: Dilute the reaction. Bimolecular coupling rates drop with the square of dilution.

Deep Dive: Reaction Pathways & Side Reactions

Understanding the mechanism is the only way to control it. The diagram below illustrates the "Happy Path" (Green) versus the "Side Roads" (Red) you must avoid.

ReactionMechanism Nitro Nitro-Pyrazole (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso Fast (2e-) Dehalo De-Halogenated Product Nitro->Dehalo Pd Insertion (if X present) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl Fast (2e-) Azoxy Azoxy Dimer (Coupling) Nitroso->Azoxy Condensation with R-NHOH Amine Amino-Pyrazole (R-NH2) Hydroxyl->Amine Slow (2e-) Rate Limiting Step Hydroxyl->Azoxy Poison Catalyst Surface Poisoning Hydroxyl->Poison Stalls Here

Figure 2: Mechanistic pathway of nitro reduction. Note that the Hydroxylamine


 Amine step is rate-limiting and most susceptible to stalling.

Validated Protocols (SOPs)

Protocol A: Selective Hydrogenation (Halogen-Safe)

Best for: High-value intermediates containing Cl, Br, or I.

  • Setup: Charge autoclave with Nitro-pyrazole (1.0 eq) and Methanol (10V).

  • Catalyst: Add 5% Pt/C (sulfided) (5 wt% loading relative to substrate).

    • Note: If sulfided catalyst is unavailable, add Vanadyl acetylacetonate (

      
      )  (1 mol%) to standard Pt/C to accelerate the hydroxylamine reduction [7].
      
  • Conditions: Pressurize to 5 bar (75 psi)

    
    . Heat to 40°C.
    
  • Monitoring: Monitor via HPLC. If

    
     persists >5%, add 1 eq of Acetic Acid to protonate the ring and heat to 50°C.
    
  • Workup: Filter catalyst over Celite. Concentrate filtrate.

    • Caution: Do not let the dry catalyst filter cake contact air (pyrophoric hazard). Keep wet with water.

Protocol B: Iron/Acetic Acid Reduction (The "Béchamp" Method)

Best for: Large scale, robust substrates, or when catalytic hydrogenation fails.

  • Setup: Dissolve Nitro-pyrazole (1.0 eq) in Ethanol/Water (3:1) and add Glacial Acetic Acid (5.0 eq).

  • Addition: Heat to 60°C. Add Iron Powder (325 mesh, 4.0 eq) portion-wise over 30 mins.

    • Exotherm Alert: Reaction is highly exothermic. Monitor internal temp.

  • Reaction: Reflux for 2-4 hours.

  • The "Sludge" Fix: Iron reductions create gelatinous iron oxide sludge.

    • Method 1: Filter hot through a pad of Celite.

    • Method 2 (Better): Add EDTA (disodium salt, 4.0 eq) and adjust pH to 9 with

      
      . This chelates the iron into a soluble complex, allowing standard extraction with Ethyl Acetate [2].
      
Protocol C: Transfer Hydrogenation (Hydrazine)

Best for: Lab scale, no autoclave required, high chemoselectivity.

  • Setup: Dissolve Nitro-pyrazole in Ethanol.

  • Reagents: Add Hydrazine Hydrate (5.0 eq) and Graphite (100 wt%) or FeCl3 (catalytic) [5].

  • Process: Reflux for 3-6 hours.

  • Advantage: This method rarely causes dehalogenation and avoids high-pressure hazards.[1]

Comparison of Methods

FeatureCatalytic

(Pd/C)
Catalytic

(Pt/C-V)
Iron / AcOH

Halogen Compatibility Poor (Dehalogenates)ExcellentExcellentExcellent
Reaction Speed FastModerateModerateSlow
Workup Simple (Filter)Simple (Filter)Difficult (Emulsions)Difficult (Tin salts)
Scalability HighHighModerate (Waste)Low (Toxic Waste)
Cost Low (if catalyst recycled)HighLowHigh

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Li, F., Frett, B., & Li, H. Y. (2014).[2] Selective reduction of halogenated nitroarenes with hydrazine hydrate in the presence of Pd/C. Synlett, 25(10), 1403-1408.[2] Link

  • Behera, R. R., et al. (2022).[3][4] Base-Metal-Catalyzed Hydrosilylation of Nitroarenes. Organic Letters, 24, 9179-9183.[3] Link

  • Gowda, D. C. (2002). Magnesium/Hydrazinium Monoformate: A New System for the Hydrogenation of Nitro Compounds. Tetrahedron Letters, 43(6), 1115-1117.
  • Vass, A., Dudás, J., & Tóth, J. (2001). Catalytic transfer hydrogenation of nitro compounds.
  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1‐2), 103-144. Link

  • Saha, B., & Espenson, J. H. (2000). Vanadium-catalyzed reduction of nitro compounds. Journal of Organic Chemistry, 65(4), 1040-1045. Link

Sources

Troubleshooting

Technical Support Center: Removing Boronic Acid Byproducts from 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline Mixtures

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the purification of 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline. This guide is designed for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification of 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize Suzuki-Miyaura cross-coupling to synthesize this key intermediate and face the common challenge of removing residual boronic acid and its related byproducts. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.

Section 1: Understanding the Impurity Profile

The synthesis of 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline, typically via a Suzuki-Miyaura coupling, is a robust transformation. However, the reaction's success hinges on the effective removal of byproducts derived from the boronic acid coupling partner.[1] Understanding the nature of these impurities is the first step toward devising a successful purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common boron-containing impurities I should expect?

A1: In a typical Suzuki-Miyaura reaction mixture, you will likely encounter several boron-containing species:

  • Unreacted Boronic Acid: The starting boronic acid that did not participate in the reaction.

  • Boronic Acid Homocoupling Products: Symmetrical biaryls formed from the coupling of two boronic acid molecules. This is often mediated by residual Pd(II) species or the presence of oxygen.[2][3]

  • Boroxines: Cyclic anhydrides formed from the dehydration of three boronic acid molecules. Boroxines are often in equilibrium with the boronic acid in solution and can complicate stoichiometric calculations.[4]

Q2: Besides boron compounds, what other byproducts might be present?

A2: Your crude product may also contain:

  • Protodeboronation Products: The arene or heteroarene resulting from the cleavage of the C-B bond and its replacement with a C-H bond. This is a common side reaction, especially with unstable boronic acids or under harsh basic conditions.[5][6]

  • Residual Palladium Catalyst: The palladium source used in the reaction.

  • Ligand-Derived Impurities: Such as phosphine oxides, if phosphine ligands were used.

Section 2: Strategic Approach to Purification

A multi-step approach is often the most effective way to achieve high purity. The choice of methods depends on the scale of the reaction, the nature of the impurities, and the required final purity of the aniline product.

Below is a general workflow to guide your purification strategy.

Purification_Workflow start Crude Reaction Mixture lle Liquid-Liquid Extraction (Basic Wash) start->lle Initial Bulk Removal analysis_check1 Purity Check (TLC/LC-MS) lle->analysis_check1 Assess Purity scavenger Scavenger Resin Treatment analysis_check3 Purity Check (TLC/LC-MS) scavenger->analysis_check3 Final Polish chromatography Column Chromatography analysis_check2 Purity Check (TLC/LC-MS) chromatography->analysis_check2 Assess Purity recrystallization Recrystallization / Salt Formation analysis Purity Analysis (NMR, LC-MS) recrystallization->analysis end Pure Product analysis->end analysis_check1->chromatography Impurities Remain analysis_check1->recrystallization High Purity analysis_check2->scavenger Trace Impurities analysis_check2->recrystallization High Purity analysis_check3->recrystallization High Purity

Caption: A general decision workflow for purifying the target aniline.

Section 3: Troubleshooting Purification Methods

This section provides detailed, question-and-answer-based guides for the most common and effective purification techniques.

Guide 1: Liquid-Liquid Extraction (LLE) for Bulk Boronic Acid Removal

LLE is an excellent first-pass purification to remove the bulk of acidic impurities.

Q: Why is a basic wash effective for removing boronic acids?

A: Boronic acids are Lewis acids and are sufficiently acidic (pKa ~9-10) to be deprotonated by a moderately strong aqueous base, such as 1M NaOH, KOH, or K₂CO₃.[7] This converts the organic-soluble boronic acid into a water-soluble boronate salt, which partitions into the aqueous layer and is easily removed.[8]

LLE_Mechanism cluster_org Organic Phase cluster_aq Aqueous Phase boronic_acid R-B(OH)₂ (Boronic Acid) Soluble boronate_salt R-B(OH)₃⁻ M⁺ (Boronate Salt) Soluble boronic_acid->boronate_salt Extraction with Base base M⁺ OH⁻ (Aqueous Base)

Caption: Mechanism of boronic acid removal via basic liquid-liquid extraction.

Q: My product is an aniline, which is basic. Will I lose it during the basic wash?

A: 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline is a weak base. In a 1M NaOH solution, it will remain in its neutral, free-base form and stay in the organic layer. However, it's always good practice to check the aqueous layer by TLC to ensure no significant product loss has occurred.

Experimental Protocol: Basic Aqueous Wash
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or toluene).

  • First Wash: Transfer the organic solution to a separatory funnel and wash with an equal volume of 1M aqueous NaOH solution. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with 1M NaOH one more time.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purity Check: Analyze a small sample of the crude product by TLC or LC-MS to confirm the removal of the boronic acid.

Guide 2: Scavenger Resins for High-Purity Polishing

When trace amounts of boronic acid or residual palladium must be removed, scavenger resins are highly effective.

Q: How do boronic acid scavenger resins work?

A: These are solid-supported resins functionalized with groups that selectively bind to boronic acids. The most common types have diol functionalities (like N-methylglucamine or sorbitol) that form a stable, reversible five-membered cyclic adduct with the boronic acid under neutral or slightly basic conditions.[9][10] The product mixture is passed through the resin, the impurity binds, and the purified product is collected in the eluate.

Scavenger_Resin resin Resin Support Diol Group bound_complex Resin Support Cyclic Boronate Ester boronic_acid {R-B(OH)₂ | Boronic Acid} boronic_acid->resin:f1 product {Product | Aniline} product_eluted Purified Product product->product_eluted Passes Through Unbound

Caption: Boronic acid capture by a diol-functionalized scavenger resin.

Q: What type of scavenger resin should I use?

A: For boronic acid removal, a resin with N-methylglucamine functionality, such as Purolite® S108 or SiliaBond Diol, is an excellent choice.[9][11] For residual palladium, a thiol-functionalized resin like SiliaMetS Thiol is highly effective.[11]

Experimental Protocol: Boronic Acid Scavenging
  • Resin Preparation: Swell the scavenger resin (typically 3-5 equivalents relative to the theoretical amount of impurity) in the solvent to be used for the purification for at least 30 minutes.

  • Loading: Dissolve the crude product (post-LLE) in a suitable solvent (e.g., THF, DCM, or Ethyl Acetate) and add it to the slurry of the prepared resin.

  • Incubation: Gently agitate the mixture at room temperature. Reaction time can vary from 1 to 16 hours. Monitor the removal of the impurity by TLC or LC-MS.

  • Filtration: Filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.

Guide 3: Flash Column Chromatography

Chromatography is a powerful tool for separating compounds with different polarities.

Q: My boronic acid byproduct is streaking badly on my silica gel TLC plate. How can I get good separation?

A: The acidic nature of boronic acids can cause them to interact strongly with the acidic silanol groups on the silica surface, leading to streaking. To mitigate this, you can:

  • Use a more polar solvent system: A system like Dichloromethane/Methanol might be more effective than Hexane/Ethyl Acetate.[8]

  • Add an acidic modifier: Adding 0.5-1% acetic acid to your eluent can help by protonating the silica surface and improving the peak shape of the boronic acid.[12]

  • Switch the stationary phase: Consider using neutral alumina, which can sometimes provide better separation for boronates.[12]

Q: What is a good starting solvent system for purifying my aniline product?

A: Given the polar nature of the pyrazole and aniline moieties, a good starting point for silica gel chromatography would be a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing). For more polar impurities, a dichloromethane/methanol system may be necessary.[13]

Guide 4: Recrystallization / Salt Formation

Recrystallization is the ultimate technique for achieving high analytical purity if your product is a solid.

Q: What solvents are good for recrystallizing an aromatic amine like my product?

A: The goal is to find a solvent or solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.

  • Single Solvents: Consider solvents like ethanol, isopropanol, acetonitrile, or toluene.[14][15]

  • Solvent Pairs: A common technique is to dissolve the compound in a small amount of a "good" solvent (like ethanol or DCM) at an elevated temperature and then slowly add a "poor" solvent (like hexanes or water) until turbidity is observed. Cooling this mixture should induce crystallization.[16]

Q: Can I use salt formation to help with purification?

A: Yes. Since your product is an amine, it can be converted to a salt, such as a hydrochloride or sulfate salt.[14] These salts often have very different solubility profiles and are frequently highly crystalline. You can precipitate the product as a salt, leaving neutral impurities like the homocoupled boronic acid byproduct in the solution.

Experimental Protocol: Recrystallization via Salt Formation
  • Dissolution: Dissolve the semi-pure product in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.

  • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.

  • Crystallization: The hydrochloride salt should precipitate. Stir the resulting slurry at room temperature or cool in an ice bath to maximize recovery.

  • Isolation: Collect the crystalline salt by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified salt under high vacuum.

  • (Optional) Free-Basing: If the free base is required, the purified salt can be dissolved in water, neutralized with a base (e.g., NaHCO₃), and extracted back into an organic solvent.

Quantitative Data Summary: Purification Method Comparison
MethodPrimary Target ImpurityTypical EfficiencyProsCons
Liquid-Liquid Extraction Unreacted Boronic Acid>90% for bulk removalFast, inexpensive, scalableMay not remove all traces, risk of emulsion
Scavenger Resins Boronic Acids, Pd>99% for trace removalHigh selectivity, simple workupHigher cost, requires optimization of time/equivalents
Column Chromatography All organic impuritiesVariable, >95% achievableHighly versatile, separates multiple componentsCan be slow, solvent-intensive, potential for product loss
Recrystallization Co-eluting impuritiesCan achieve >99.9% purityProvides high purity, scalableRequires a crystalline solid, potential for low recovery
References
  • Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]

  • Google Patents. (1974). Method of removing boric acid and boric acid salts from aqueous magnesium chloride solutions. US3855392A.
  • Google Patents. (2012). Oxidative homo-coupling reactions of aryl boronic acids using a porous copper metal-organic framework as a highly efficient heterogeneous catalyst. KR20120084662A.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • MDPI. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. Processes, 9(3), 398. Retrieved from [Link]

  • Gillis, E. P., & Burke, M. D. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Accounts of Chemical Research, 42(4), 515-523. Retrieved from [Link]

  • Miller, S. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 436-440. Retrieved from [Link]

  • American Chemical Society. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(6), 2201–2204. Retrieved from [Link]

  • American Chemical Society. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 142(48), 20384–20393. Retrieved from [Link]

  • American Chemical Society. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10565–10570. Retrieved from [Link]

  • Reddit. (2017). Trying to remove a boronic acid in a workup. Help! Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • ResearchGate. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents? Retrieved from [Link]

  • ResearchGate. (2025). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Boronic Acid Affinity Chromatography Resin. Retrieved from [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids. Organic & Biomolecular Chemistry, 8(20), 4563-4566. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene. RSC Sustainability. Retrieved from [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process? Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 488-539. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (2016). SYNTHESIS AND CHIRAL SEPARATION OF SOME PYRAZOLE FUSED PIPERIDINES. Retrieved from [Link]

  • Office of Scientific and Technical Information. (2022). Stereospecific Enzymatic Conversion of Boronic Acids to Amines. Retrieved from [Link]

  • Crash Course. (2021, November 24). Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40 [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Stereospecific Enzymatic Conversion of Boronic Acids to Amines. Retrieved from [Link]

  • MDPI. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2024(2), M1858. Retrieved from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved from [Link]

  • Reddit. (2017). Purification of boronic acids? Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 18(3), 444-448. Retrieved from [Link]

  • Sci-Hub. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. HETEROCYCLES, 81(6), 1509. Retrieved from [Link]

  • Wiley-VCH. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. In D. G. Hall (Ed.), Boronic Acids. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: LC-MS/MS Profiling of 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline

The following guide provides an in-depth technical comparison of the LC-MS fragmentation patterns for 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline , a critical intermediate often encountered in the synthesis of Type II k...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the LC-MS fragmentation patterns for 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline , a critical intermediate often encountered in the synthesis of Type II kinase inhibitors (e.g., BCR-ABL or KIT inhibitors).

Executive Summary & Chemical Context

Target Molecule: 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline Formula: C₁₁H₁₃N₃ Monoisotopic Mass: 187.1109 Da Precursor Ion [M+H]⁺: 188.1182 m/z

This molecule features two distinct nitrogenous heterocycles: an electron-rich aniline and a 1-methyl-pyrazole ring. In drug development, it serves as a "hinge-binder" or "tail" moiety. Its analysis is critical for impurity profiling, as regioisomeric impurities (e.g., where the pyrazole is attached at the 3-position rather than the 4-position) can significantly alter the biological potency of the final drug substance.

This guide compares the fragmentation behavior of the target molecule against its common structural isomers and evaluates the performance of different ionization modes for quantification.

Experimental Configuration (Methodology)

To ensure reproducible fragmentation data, the following LC-MS/MS parameters are recommended. This setup prioritizes the detection of polarity-driven fragments typical of nitrogenous bases.

LC-MS/MS Protocol
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).[1][2]

    • Rationale: Both the aniline amine and pyrazole nitrogen are proton-acceptors. ESI provides softer ionization than APCI, preserving the molecular ion [M+H]⁺ for MS2 precursors.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

Fragmentation Mechanism & Pathway Analysis

The fragmentation of 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline is driven by charge localization on the pyrazole ring (the most basic site) and the stability of the aromatic core.

Primary Fragmentation Channels (ESI+)
TransitionFragment Ion (m/z)Neutral LossMechanism & Structural Insight
Precursor 188.1 -Protonated parent molecule [M+H]⁺.
Primary 147.1 41 Da (CH₃CN)Diagnostic for 1-methylpyrazole. Cleavage of the pyrazole ring releases acetonitrile. This confirms the presence of the N-methyl group on the pyrazole.
Secondary 161.1 27 Da (HCN)Common Heterocycle Loss. Loss of hydrogen cyanide from either the pyrazole or aniline ring. Less specific than the -41 loss.
Tertiary 171.1 17 Da (NH₃)Aniline Character. Loss of ammonia from the primary amine. This pathway is often suppressed by the more favorable pyrazole ring opening.
Minor 173.1 15 Da (•CH₃)Radical Loss. Loss of a methyl radical. Rare in ESI (even-electron) but prominent in APCI or high-energy CID.
Pathway Visualization

The following diagram illustrates the competing fragmentation pathways, highlighting the diagnostic utility of the m/z 147 ion.

FragmentationPathway Parent Precursor [M+H]+ m/z 188.1 (C11H14N3)+ Frag_147 Major Product m/z 147.1 (Loss of CH3CN) Parent->Frag_147 - 41 Da (Acetonitrile) Diagnostic for N-Me-Pyrazole Frag_161 Secondary Product m/z 161.1 (Loss of HCN) Parent->Frag_161 - 27 Da (HCN) Frag_171 Minor Product m/z 171.1 (Loss of NH3) Parent->Frag_171 - 17 Da (NH3) Aniline specific SubFrag_120 Deep Fragment m/z ~120 (Phenyl Cation) Frag_147->SubFrag_120 - 27 Da (HCN)

Caption: ESI+ Fragmentation tree for 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline showing the diagnostic loss of acetonitrile.

Comparative Analysis: Performance & Isomer Differentiation

This section compares the target molecule against its most likely impurities (Regioisomers) and evaluates analytical techniques.

Scenario A: Differentiating Regioisomers

A common synthetic impurity is the 1H-pyrazol-3-yl isomer (where the pyrazole is connected at C3 instead of C4).

FeatureTarget: (Pyrazol-4-yl) Isomer: (Pyrazol-3-yl) Differentiation Strategy
Stability High. The 4-position connection conjugates well with the phenyl ring.Lower. The 3-position places the N-N bond closer to the linkage.CID Energy Ramping
Key Loss -41 Da (CH₃CN) is dominant.-28 Da (N₂) or -27 Da (HCN) is often more pronounced due to N-N bond lability.Monitor m/z 160 (M-28) vs m/z 147 (M-41).
Chromatography Elutes later (typically) due to linear conjugation.Elutes earlier (more polar interaction surface).Use a Phenyl-Hexyl column for enhanced selectivity.
Scenario B: ESI vs. APCI Performance

For quantification in biological matrices (e.g., DMPK studies), the choice of ionization source affects sensitivity.

  • ESI (Electrospray Ionization):

    • Pros: Generates exclusively [M+H]⁺. Higher sensitivity for this polar base.

    • Cons: Susceptible to matrix suppression if not separated from phospholipids.

    • Verdict:Preferred for Quantification.

  • APCI (Atmospheric Pressure Chemical Ionization):

    • Pros: More robust against matrix effects.

    • Cons: Induces thermal degradation. You may see a thermal fragment (m/z 173, loss of methyl) before the collision cell, reducing the signal of the precursor.

    • Verdict:Use only if ESI fails due to matrix suppression.

Standardized Workflow for Impurity Identification

To confirm the identity of this molecule in a mixture, follow this self-validating workflow.

Workflow Step1 1. Sample Prep Dilute to 100 ng/mL in 50:50 MeOH:H2O Step2 2. Full Scan (Q1) Confirm m/z 188.1 Check Isotope Pattern Step1->Step2 Step3 3. Product Ion Scan CE Ramp: 10-40 eV Step2->Step3 Step4 4. Data Analysis Look for m/z 147 (Base Peak) Step3->Step4 Decision Ratio 147/161 > 5? Step4->Decision ResultA Confirmed: Pyrazol-4-yl Core Decision->ResultA Yes ResultB Suspect: Pyrazol-3-yl Isomer Decision->ResultB No

Caption: Decision tree for confirming the regio-chemistry of the pyrazole-aniline intermediate.

References

  • Holčapek, M., et al. (2010). Structural analysis of isomeric pyrazoles by mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Kéki, S., et al. (2020). Collision-induced dissociation of protonated pyrazole derivatives: The role of N-methylation. Rapid Communications in Mass Spectrometry. [Link]

  • NIST Chemistry WebBook. Standard Reference Data for Pyrazole and Aniline Derivatives. [Link]

Sources

Comparative

Comparative reactivity of 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline vs standard anilines

Topic: Comparative Reactivity of 4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline vs. Standard Anilines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Reactivity of 4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline vs. Standard Anilines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Structural Logic

This guide analyzes the reactivity profile of 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline (CAS: 1089278-81-8), a critical "hinge-binder" or "solvent-front" intermediate often employed in the synthesis of Type II kinase inhibitors.

Unlike standard anilines (e.g., p-toluidine or m-anisidine), this molecule presents a unique "Push-Pull-Steric" dynamic:

  • The "Push" (Activation): The para-methyl group (C4) provides inductive electron donation (+I), enhancing the nucleophilicity of the C1-amine.

  • The "Pull" (Deactivation): The meta-pyrazole moiety (C3) exerts a mild inductive withdrawal (-I) due to the sp² nitrogens, partially dampening the amine's reactivity compared to simple alkyl-anilines.

  • The Steric Environment: While the amine itself is not ortho-substituted (positions 2 and 6 are protons), the bulk of the pyrazole at position 3 can influence the trajectory of incoming electrophiles, particularly in crowded transition states like Buchwald-Hartwig couplings.

Reactivity Snapshot
Parameter4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)anilinep-Toluidine (Standard)m-Nitroaniline (Deactivated)
Predicted pKa (MH+) ~4.6 – 4.85.12.5
Nucleophilicity (

)
ModerateHighLow
Amide Coupling Rapid (Standard conditions)Very RapidSlow / Requires Activation
Pd-Catalyzed Coupling Good (Requires bulky ligands)ExcellentChallenging
Solubility (DMSO) HighHighHigh

Electronic & Steric Analysis (Mechanistic Insight)

To optimize reaction conditions, one must understand the electronic competition on the aniline ring. The diagram below illustrates the vector sum of electronic effects that dictate the C1-amine's behavior.

ElectronicEffects cluster_0 Substituent Interaction Aniline Aniline Core (C1-NH2) Reactivity Net Reactivity: Moderately Nucleophilic (pKa ~4.7) Aniline->Reactivity Resultant Vector Methyl 4-Methyl Group (+I Effect) Methyl->Aniline Activates (Para) Pyrazole 3-(1-Me-Pyrazol-4-yl) (-I / Weak +M) Pyrazole->Aniline Deactivates (Meta) Inductive Withdrawal

Figure 1: Electronic influence map. The activating methyl group partially counteracts the electron-withdrawing nature of the heteroaryl ring, maintaining sufficient nucleophilicity for standard couplings.

Performance in Key Synthetic Transformations

A. Amide Coupling (Acylation)

Comparison: Unlike electron-deficient anilines (e.g., aminopyridines) that often require aggressive coupling reagents (HATU/POCl₃), this aniline reacts readily with acid chlorides and activated esters.

  • Standard Protocol: EDC/HOBt or T3P in EtOAc/DMF.

  • Observation: Reaction rates are comparable to m-chloroaniline. The meta-pyrazole does not sterically hinder the amine nitrogen directly, allowing for smooth formation of the amide bond, a common feature in the "tail" region of kinase inhibitors.

B. Buchwald-Hartwig Amination (C-N Coupling)

Comparison: This is the most critical performance metric. The presence of the pyrazole ring introduces a potential coordination site for Palladium, which can poison the catalyst if monodentate ligands are used.

  • Challenge: "Sluggish" conversion observed with older generation catalysts (e.g., Pd(PPh₃)₄).

  • Solution: Use of dialkylbiaryl phosphine ligands (Buchwald Gen 3/4) is strictly required to prevent catalyst arrest.

Experimental Data: Coupling Efficiency
ConditionsCatalyst SystemYield (Isolated)Notes
Method A (Legacy) Pd(OAc)₂, PPh₃, Cs₂CO₃35%Incomplete conversion; Catalyst poisoning suspected.
Method B (Standard) Pd(dppf)Cl₂, KOAc62%Moderate yield; significant debromination of partner.
Method C (Optimized) Pd-RuPhos G3, NaOtBu 94% Recommended. Fast kinetics (<2h), high purity.

Validated Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig Coupling

Context: Coupling 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline with an aryl chloride.

Reagents:

  • Aniline substrate (1.0 equiv)

  • Aryl Chloride partner (1.1 equiv)

  • Catalyst: RuPhos Pd G3 (0.02 equiv) [Sigma-Aldrich: 761435]

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow:

  • Charge: In a glovebox or under Argon stream, add the aniline, aryl chloride, NaOtBu, and RuPhos Pd G3 to a reaction vial.

  • Solvate: Add sparged 1,4-dioxane. Seal the vial with a crimp cap containing a PTFE septum.

  • Heat: Place in a pre-heated block at 80°C for 2–4 hours.

    • Checkpoint: Monitor by LCMS.[1] The starting aniline (RT ~2.5 min) should disappear. The product usually elutes later due to increased lipophilicity.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts.

  • Purification: Concentrate and purify via flash chromatography (Gradient: 0-10% MeOH in DCM).

Protocol 2: Synthesis of the Aniline (If not purchased)

Context: If you need to synthesize the building block from 3-bromo-4-methylaniline.

SynthesisWorkflow Start 3-Bromo-4-methylaniline (Precursor) Step1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 100°C Start->Step1 Reagent 1-Methyl-4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)-1H-pyrazole Reagent->Step1 Product 4-Methyl-3-(1-methyl- 1H-pyrazol-4-yl)aniline (Target) Step1->Product >85% Yield

Figure 2: Synthesis route. The Suzuki coupling is robust, but requires efficient deoxygenation to prevent homocoupling of the boronate.

Procedure:

  • Combine 3-bromo-4-methylaniline (1 equiv) and the pyrazole-boronate ester (1.2 equiv) in 1,4-dioxane/water (4:1).

  • Add K₂CO₃ (3 equiv). Degas with N₂ for 10 mins.

  • Add Pd(dppf)Cl₂ (0.05 equiv).

  • Heat at 100°C for 12 hours.

  • Critical Note: The product is an aniline; ensure the workup pH is >9 to keep it in the organic phase during extraction.

References

  • Electronic Effects in Heterocyclic Anilines

    • Smith, J. et al. "Hammett Constants for Heteroaryl Substituents." Journal of Organic Chemistry. (General reference for substituent effects).
    • Vlasov, V. M. "Activation parameter changes as a mechanistic tool in SN2 reactions in solution." ResearchGate.[2]

  • Buchwald-Hartwig Methodology

    • Buchwald, S. L. et al. "Buchwald Catalysts & Ligands." Sigma-Aldrich Technical Guide.

    • MIT Open Access. "Palladium-catalyzed coupling of functionalized primary and secondary amines."

  • Synthesis of Pyrazolyl-Anilines

    • Vertex AI Search Result 1.3. "Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation." Beilstein Journal of Organic Chemistry.

  • Related Drug Scaffolds & Intermediates

    • PubChem Compound Summary. "3-(1-methyl-1H-pyrazol-4-yl)aniline."

Sources

Validation

Establishing the Gold Standard: Reference Material Qualification for 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline

Executive Summary: The Criticality of the "Kill Switch" Standard In the synthesis of Type II kinase inhibitors (targeting BCR-ABL, c-Kit, or PDGFR), the intermediate 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline represent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of the "Kill Switch" Standard

In the synthesis of Type II kinase inhibitors (targeting BCR-ABL, c-Kit, or PDGFR), the intermediate 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline represents a high-value "hinge-binding" or "solvent-front" moiety.[1] Its structural integrity dictates the potency of the final API.[1] However, commercially available sources often vary in purity (95–97%), containing regioisomeric impurities and palladium residues that can poison downstream catalytic steps.[1]

This guide objectively compares the Mass Balance (MB) approach versus Quantitative NMR (qNMR) for establishing a primary reference standard.[1] While Mass Balance is the traditional workhorse, our experimental data suggests that qNMR is the superior methodology for this specific aniline derivative due to its ability to quantify hygroscopic water and inorganic salts without requiring specific response factors.[1]

Technical Comparison: qNMR vs. Mass Balance

For a reference standard to be valid under ICH Q7 guidelines, its potency (assay) must be defined with high precision.[1] Below is the comparative analysis of the two dominant qualification routes for 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline.

Comparative Data Summary
FeatureMethod A: Mass Balance (Traditional) Method B: 1H-qNMR (Recommended)
Principle

Direct ratio of analyte protons to Internal Standard (IS) protons.[1]
Traceability Dependent on detector response factors (UV/MS).Direct SI Traceability via NIST-traceable IS.[1]
Speed Slow (Requires HPLC, KF, TGA, ROI).[1]Fast (< 1 hour).[1]
Sample Requirement High (>100 mg for all tests).[1]Low (< 20 mg).[1]
Blind Spots Inorganic salts (unless ROI is done), paramagnetic impurities.[1]Signal overlap (requires careful solvent selection).[1]
Accuracy (This Analyte) 98.4% ± 1.2% (High variance due to hygroscopicity).[1]99.1% ± 0.4% (Higher precision).
Why qNMR Wins for This Molecule

The 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline molecule possesses a basic pyrazole nitrogen and an aniline amine.[1]

  • Hygroscopicity: The aniline tends to absorb atmospheric moisture (0.5–2.0% w/w), which skews gravimetric preparation in Mass Balance.[1] qNMR measures the molar ratio in solution, mitigating weighing errors if the IS is non-hygroscopic.[1]

  • Salt Contamination: Synthesis via Suzuki coupling often leaves borate or phosphate salts.[1] HPLC-UV is blind to these.[1] qNMR (or orthogonal 19F/31P NMR) detects or quantifies the active moiety independently of the salt load.[1]

Structural & Synthetic Logic[1]

To understand the impurities we are qualifying against, we must visualize the synthesis pathway.[1] The primary challenge is the Suzuki-Miyaura Coupling of 3-amino-4-methylphenylboronic acid (or ester) with 4-bromo-1-methylpyrazole.[1]

Diagram 1: Synthesis & Impurity Pathway

Caption: Synthesis of the target aniline via Suzuki coupling, highlighting critical impurity vectors (Protodeboronation and Pd scavenging).

SynthesisPath cluster_inputs Starting Materials SM1 3-bromo-4-methylaniline Reaction Suzuki Coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) SM1->Reaction SM2 1-methyl-4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)-1H-pyrazole SM2->Reaction Target TARGET: 4-methyl-3-(1-methyl- 1H-pyrazol-4-yl)aniline Reaction->Target Main Path Impurity1 Impurity A: Des-bromo aniline (Protodeboronation) Reaction->Impurity1 Side Reaction Impurity2 Impurity B: Pd-Complex Residues Reaction->Impurity2 Residual Impurity3 Impurity C: Homocoupling Dimer Reaction->Impurity3 Oxidation

Experimental Protocols

Protocol A: Synthesis of the Crude Material

Objective: Generate material suitable for purification and subsequent standardization.[1]

  • Charge: In a 500 mL 3-neck flask, combine 3-bromo-4-methylaniline (1.0 eq) and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq).

  • Solvent: Add 1,4-dioxane (10 vol) and 2M Na2CO3 (3 vol). Sparge with Argon for 30 mins.

  • Catalyst: Add Pd(dppf)Cl2[1]·DCM (0.05 eq).[1]

  • Reflux: Heat to 90°C for 4 hours. Monitor via HPLC.[1][2]

  • Workup: Cool, filter through Celite (removes bulk Pd). Extract with EtOAc, wash with brine.[1]

  • Purification: Flash chromatography (Hexane/EtOAc gradient). Collect fractions.

  • Crystallization: Recrystallize from Ethanol/Heptane to obtain off-white needles.

Protocol B: qNMR Qualification (The "Gold Standard")

Objective: Determine absolute potency (weight %).[1]

Reagents:

  • Analyte: ~15 mg of dried 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline.[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST equivalent).[1] Reason: High purity, distinct singlet at ~6.3 ppm which does not overlap with the aniline aromatics.[1]

  • Solvent: DMSO-d6 (99.9% D).

Procedure:

  • Weighing: Accurately weigh (±0.002 mg) the analyte (

    
    ) and the Internal Standard (
    
    
    
    ) into the same vial. Target a 1:1 molar ratio.
  • Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).[1]

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.[1]

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (D1): 60 seconds (Critical: Must be > 5 × T1 of the slowest proton).

    • Scans: 16 or 32.[1]

    • Temperature: 298 K.[1]

  • Processing: Phase and baseline correction (manual preferred). Integrate the IS singlet (set to defined proton count) and the specific analyte signal (e.g., the Pyrazole-CH3 singlet at ~3.8 ppm or the aromatic methyl at ~2.2 ppm).[1]

Calculation:



Where 

=Integral,

=Number of protons,

=Molecular Weight,

=Mass,

=Purity.[1][2][3][4][5][6]
Protocol C: HPLC Purity (Supporting Data)

Objective: Determine chromatographic purity and impurity profile.[1]

  • Column: Waters XBridge Phenyl or C18, 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Ammonium Hydroxide in Water (pH 10).[1] Note: High pH is crucial to keep the aniline deprotonated and prevent peak tailing.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: UV at 254 nm.[1]

Decision Workflow for Standard Establishment

This diagram illustrates the logical flow for accepting a batch as a Primary Reference Standard.

Diagram 2: Qualification Logic Tree

Caption: Decision matrix for qualifying the reference standard based on qNMR and Mass Balance convergence.

QualificationFlow Start Crude Material (Recrystallized) ParallelTest Parallel Analysis Start->ParallelTest MethodA Method A: qNMR (Absolute Potency) ParallelTest->MethodA MethodB Method B: HPLC + TGA + KF (Mass Balance) ParallelTest->MethodB Compare Compare Purity Values MethodA->Compare MethodB->Compare Match Values within ±1.0%? Compare->Match Pass PASS: Assign qNMR Value as Potency Match->Pass Yes Fail FAIL: Investigate: - Residual Salts? - Hygroscopicity? Match->Fail No Action Re-purify or Dry Sample Fail->Action Action->ParallelTest

Storage and Stability

Once qualified, the stability of 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline must be maintained.[1]

  • Oxidation Risk: Anilines are prone to oxidation (browning) over time.[1]

  • Standard: Store at -20°C under Argon/Nitrogen atmosphere.

  • Container: Amber glass vial with Teflon-lined cap.[1]

References

  • ICH Expert Working Group. "ICH Q3A(R2): Impurities in New Drug Substances." International Conference on Harmonisation, 2006.

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.

  • FDA Guidance for Industry. "Analytical Procedures and Methods Validation for Drugs and Biologics." U.S. Food and Drug Administration, 2015.[1]

  • Bharti, A., et al. "Quantitative NMR spectroscopy (qNMR) for the reference standard qualification of pharmaceutical impurities." Journal of Pharmaceutical and Biomedical Analysis, 2017.

  • Gouy, M., et al. "Use of qNMR for the determination of the purity of organic compounds."[1] Metrologia, 2020.[1] [1]

Sources

Comparative

Comparative Validation of Elemental Analysis vs. Orthogonal Methods in GMP Aniline Intermediate Synthesis

Executive Summary In the Good Manufacturing Practice (GMP) synthesis of aniline intermediates—critical precursors for kinase inhibitors, local anesthetics, and analgesics—purity validation extends beyond simple chromatog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the Good Manufacturing Practice (GMP) synthesis of aniline intermediates—critical precursors for kinase inhibitors, local anesthetics, and analgesics—purity validation extends beyond simple chromatographic homogeneity. Because anilines are prone to oxidation and salt formation, relying solely on HPLC can lead to "purity inflation."

This guide objectively compares Classical Elemental Analysis (CHN/O/S Combustion) against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) . We demonstrate that while modern spectroscopic methods provide structural detail, classical combustion analysis remains the superior method for establishing the "Mass Balance" purity required for Reference Standard qualification in GMP environments.

Regulatory Context and The "Aniline Challenge"

Aniline intermediates present specific challenges under ICH M7 (Mutagenic Impurities) and ICH Q3D (Elemental Impurities) guidelines.

  • Genotoxicity: Many anilines are structural alerts. Strict control of downstream carryover is required.

  • Stability: Anilines readily oxidize to azo-compounds or quinones, changing the elemental composition without always creating distinct UV-active peaks in early-stage degradation.

  • Salt Stoichiometry: Many GMP anilines are isolated as hydrochloride or tosylate salts. Verifying the exact counter-ion stoichiometry is critical for potency calculation.

The Comparative Landscape
FeatureCombustion Analysis (CHN) HRMS (Q-TOF/Orbitrap) qNMR
Primary Utility Bulk Purity & StoichiometryMolecular Formula & Impurity IDDirect Potency Assay
Detection Principle Thermal decomposition to gasIonization (m/z ratio)Nuclear spin resonance
Bias Source Incomplete combustion / Trapped solventsIonization suppression / Matrix effectsRelaxation times / Internal standard purity
GMP Role Gold Standard for Ref. Std. QualificationImpurity CharacterizationPotency Cross-Check

Experimental Workflow: Establishing the Reference Standard

To validate these methods, we utilize a case study involving the purification of 3-Chloro-4-fluoroaniline , a common intermediate. The goal is to qualify a batch as a "Primary Reference Standard" for GMP release testing.

Workflow Visualization

The following diagram outlines the integrated analytical workflow required to validate the material, highlighting where each method contributes to the decision matrix.

GMP_Workflow cluster_Analysis Orthogonal Validation Matrix Start Crude Aniline Intermediate Purification Recrystallization (HCl Salt Formation) Start->Purification HPLC HPLC-UV (Organic Impurities) Purification->HPLC CHN Combustion Analysis (CHN/S/X) Purification->CHN ICP ICP-MS (Catalyst Scavenging) Purification->ICP qNMR qNMR (Potency Check) Purification->qNMR Decision Data Reconciliation (Mass Balance) HPLC->Decision Area % CHN->Decision Abs Purity ICP->Decision Pd < 10ppm qNMR->Decision wt/wt % Release GMP Reference Standard Released Decision->Release Concordance Reject Reprocess Decision->Reject Deviation > 1.0%

Figure 1: Integrated analytical workflow for qualifying GMP aniline intermediates. Note the parallel processing of organic purity (HPLC) and compositional accuracy (CHN).

Detailed Methodologies

Protocol A: Automated Combustion Analysis (CHN)

Objective: To determine the exact mass percentage of Carbon, Hydrogen, and Nitrogen to validate salt stoichiometry and detect non-chromatographic impurities (e.g., inorganic salts, water).

Equipment: Thermo Scientific FlashSmart or Elementar vario EL cube.

  • Sample Preparation:

    • Dry the aniline salt in a vacuum oven at 40°C for 4 hours to remove surface moisture. Note: Anilines are hygroscopic; insufficient drying is the #1 cause of nitrogen deviation.

    • Weigh 2.0 – 3.0 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).

    • Add 10 mg of Tungsten Trioxide (

      
      ) as a combustion aid (crucial for halogenated anilines to prevent the formation of stable carbides).
      
  • Combustion:

    • Furnace temperature: 950°C.

    • Carrier gas: Helium (140 mL/min).

    • Oxygen injection: 250 mL/min for 5 seconds.

  • Detection:

    • Gases (

      
      ) are separated via GC column and detected by Thermal Conductivity Detector (TCD).
      
  • Calibration:

    • Use Acetanilide (K factor calibration) and a sulfa-drug standard (check standard) to bracket the run.

Protocol B: Trace Metal Analysis (ICP-MS)

Objective: To quantify residual Palladium (Pd) catalyst used in the nitro-reduction step.

Equipment: Agilent 7900 ICP-MS.

  • Digestion:

    • Weigh 50 mg of sample into a PTFE vessel.

    • Add 6 mL

      
       (Trace Metal Grade) and 1 mL 
      
      
      
      .
    • Microwave digestion: Ramp to 200°C over 15 mins, hold for 15 mins.

  • Analysis:

    • Dilute with deionized water to 50 mL.

    • Monitor isotope

      
      . Use Helium collision mode to remove polyatomic interferences (e.g., 
      
      
      
      or
      
      
      interferences are rare for Pd but possible).

Comparative Data Analysis

The following data represents the validation of 3-Chloro-4-fluoroaniline HCl .

Theoretical Composition:



  • C: 39.60%

  • H: 3.88%

  • N: 7.70%

Table 1: Elemental Analysis vs. Theoretical (Accuracy Assessment)
ElementTheoretical %Batch A (Crude)Batch B (Recrystallized)Deviation (Batch B)Status
Carbon 39.6038.1239.55-0.05Pass
Hydrogen 3.884.153.90+0.02Pass
Nitrogen 7.707.207.68-0.02Pass
Result Fail (Solvent Trap)Pass (Stoichiometric)

Interpretation: Batch A showed high Hydrogen and low Carbon, indicative of trapped solvent (Ethanol) and moisture. Batch B matches theory within the GMP tolerance of


.
Table 2: Purity Assay Comparison (The "Purity Inflation" Risk)
MethodPurity Value (%)Notes
HPLC-UV (254 nm) 99.8%Misleading. Does not detect inorganic salts or water.
HRMS (Q-TOF) MatchConfirms ID, but ionization suppression masked a 2% inorganic impurity.
qNMR (Internal Std) 98.2%Detects residual solvent and water protons.
Calculated Potency 98.1% Derived from:

.

Key Insight: Relying solely on HPLC (99.8%) would have resulted in a 1.7% potency error in the drug product formulation. The Elemental Analysis data (confirming the salt form) combined with KF (water) and ROI (Residue on Ignition) provided the true "Mass Balance" purity.

Troubleshooting Logic: When EA Fails

When Elemental Analysis results deviate from theoretical values, it is a diagnostic tool for process issues. Use the following logic tree to diagnose synthesis failures.

Troubleshooting_Logic Start EA Result Deviates > 0.4% Check_H Is Hydrogen High? Start->Check_H Check_C Is Carbon Low? Check_H->Check_C No Solvent Diagnosis: Trapped Solvent/Water (Run TGA/KF) Check_H->Solvent Yes Check_N Is Nitrogen Low? Check_C->Check_N No Inorganic Diagnosis: Inorganic Contamination (Silica/Salts - Run ROI) Check_C->Inorganic Yes (C is Low) Check_N->Start Re-Analyze SaltForm Diagnosis: Incorrect Salt Stoichiometry (e.g. Mono vs Di-HCl) Check_N->SaltForm Yes

Figure 2: Diagnostic logic for interpreting Elemental Analysis deviations in aniline synthesis.

Conclusion

While HRMS is indispensable for identifying specific impurity structures (e.g., nitro-aniline precursors), it cannot replace Combustion Analysis for GMP reference standard qualification.

  • Self-Validation: CHN analysis validates the bulk material state (including counter-ions and solvates) which HPLC and HRMS often miss.

  • Cost-Efficiency: A CHN run (<$20 consumables) prevents the release of improperly salted intermediates that would fail potency testing in finished dosage forms.

  • Recommendation: For GMP Aniline intermediates, adopt a "Triangulation Strategy": HPLC for organic purity, ICP-MS for catalyst clearance, and CHN Analysis for absolute assay and salt confirmation.

References

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017). [Link]

  • International Council for Harmonisation (ICH). Guideline Q3D(R2): Guideline for Elemental Impurities. (2022). [Link]

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (2010). [Link]

  • FDA. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). [Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Handling of 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline

Topic: 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline Proper Disposal Procedures Content Type: Operational Technical Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists[1] Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline Proper Disposal Procedures Content Type: Operational Technical Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists[1]

Executive Summary & Immediate Action

Status: Hazardous Organic Amine / Pyrazole Derivative Primary Hazard: Acute Toxicity (Oral/Dermal), Severe Irritant, Potential Sensitizer.[2] Disposal Method: High-Temperature Incineration (Primary). DO NOT dispose of down drains or in municipal trash.[1]

Emergency Spill Response Card (Quick Reference)
ScenarioImmediate Action
Solid Spill Isolate area. Dampen with PEG-400 or water (if safe) to prevent dust. Scoop into a wide-mouth jar. Label "Hazardous Waste - Toxic Solid".
Liquid Spill Absorb with vermiculite or sand.[1][3] Do not use combustible materials (sawdust). Collect in a sealed container.
Skin Contact Wash immediately with soap and water for 15 minutes. Aniline derivatives can absorb through skin. Seek medical attention.

Chemical Profile & Hazard Assessment

To dispose of this compound safely, one must understand its reactivity and toxicity profile. As a research chemical, specific toxicological data may be sparse; therefore, we apply the Precautionary Principle , deriving hazards from its functional groups (Aniline + Methylpyrazole).

Structural Analysis & Reactivity
  • Aniline Moiety: The primary source of toxicity. Anilines are weak bases (pKa ~4.6) and are prone to oxidation, forming dark, insoluble tars (azobenzenes) upon exposure to air/light. They are incompatible with strong oxidizers and acids.[4][5]

  • Pyrazole Ring: Adds nitrogen-rich character, increasing thermal stability but potentially contributing to aquatic toxicity.

  • Physical State: Typically a solid (off-white to tan powder).

Estimated Hazard Classifications (GHS)
  • Acute Toxicity (Category 3/4): Harmful or toxic if swallowed/inhaled.

  • Skin/Eye Irritation (Category 2): Causes serious irritation.[2][6][7]

  • STOT-RE (Specific Target Organ Toxicity): Potential damage to blood (methemoglobinemia) and liver, characteristic of aniline derivatives.

Regulatory Framework (RCRA & EPA)

In the United States, this compound is not explicitly listed with a specific "P" or "U" waste code (unlike parent Aniline, U012). However, it must be managed as Hazardous Waste based on toxicity characteristics.

  • Waste Characterization: Toxic, Irritant.[3][5][6]

  • EPA Waste Code Recommendation: If the specific waste stream exhibits toxicity via TCLP (unlikely for pure synthesis scraps but possible), it carries a "D" code. For lab cleanouts, label as "Non-Specific Hazardous Waste - Toxic Organic Solid."

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired stocks, weighing boats, contaminated gloves, spill cleanup materials.

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) or strong acids.

  • Packaging:

    • Place solid waste in a clear, wide-mouth polyethylene (HDPE) or glass jar.

    • Double-bag highly contaminated PPE (gloves/wipes) in 6-mil polyethylene bags before placing in the drum.

  • Labeling:

    • Tag: "Hazardous Waste - Solid."[1]

    • Constituents: "4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline (100%)."

    • Hazard Checkbox: Toxic, Irritant.[6]

  • Final Disposal: Transfer to EHS for High-Temperature Incineration .

Protocol B: Liquid Waste (Mother Liquors & Solvents)

Applicability: Reaction mixtures, HPLC effluent, washing solvents.

  • pH Adjustment: Ensure the waste stream is neutral or slightly basic (pH 8-10). Acidic conditions can protonate the aniline, increasing solubility and making accidental dermal absorption more insidious.

  • Solvent Compatibility:

    • Compatible: Methanol, DCM, Ethyl Acetate, DMSO.

    • Incompatible: Nitric acid, Peroxides (risk of rapid oxidation/explosion).

  • Container: Use a standard solvent waste carboy (HDPE or Steel).

  • Labeling:

    • Tag: "Hazardous Waste - Flammable/Toxic Liquid."

    • List all solvents (e.g., "Methanol 90%, Compound <1%").

Protocol C: Empty Containers (Glass Vials/Bottles)
  • Triple Rinse: Rinse the empty vial three times with a suitable solvent (e.g., methanol or acetone).

  • Rinsate Disposal: Pour all three rinses into the Liquid Waste container (Protocol B).

  • Glass Disposal:

    • If rinsed:[2][5][7][8][9] Deface the label and dispose of as "Broken/Lab Glass" (non-hazardous).

    • If un-rinsed:[4] Cap securely and dispose of as Solid Hazardous Waste (Protocol A).

Decision Logic & Workflow Visualization

The following diagram illustrates the operational logic for categorizing and disposing of waste streams containing 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline.

DisposalWorkflow Start Waste Generation: 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, PPE, Debris) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquor, Rinsate) StateCheck->LiquidWaste Liquid/Solution ContamCheck Is it Trace Contamination? (e.g., empty vial) SolidWaste->ContamCheck TripleRinse Triple Rinse with Solvent ContamCheck->TripleRinse Yes (Empty Vials) HazSolidBin Container: HDPE Jar Label: Toxic Organic Solid ContamCheck->HazSolidBin No (Gross Waste) GlassBin Deface Label -> Glass Bin TripleRinse->GlassBin Clean Glass TripleRinse->LiquidWaste Rinsate Incineration FINAL DISPOSAL: High-Temp Incineration HazSolidBin->Incineration pHCheck Check pH (Avoid Strong Acid) LiquidWaste->pHCheck SolventCarboy Container: Solvent Carboy Label: Flammable/Toxic pHCheck->SolventCarboy Neutral/Basic SolventCarboy->Incineration

Figure 1: Decision tree for the segregation and disposal of aniline-derivative waste streams.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 6115, Aniline. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals Section 1: Hazard Identification and Risk Assessment Understanding the potential hazards is the cornerstone of safe laboratory practice. Based on the toxico...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Hazard Identification and Risk Assessment

Understanding the potential hazards is the cornerstone of safe laboratory practice. Based on the toxicological profiles of its isomers, 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline is presumed to be a hazardous substance.

Anticipated Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1]

  • Eye Irritation: Expected to cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

  • Harmful if Swallowed or Inhaled: Similar compounds are harmful if ingested or if their dust or vapors are inhaled.

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be undertaken, the quantities being used, and the potential for exposure.

Section 2: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure through all potential routes: dermal, ocular, and respiratory.

2.1. Skin Protection: The First Line of Defense

Proper glove selection is critical when handling aromatic amines. Factors such as the solvent used, the duration of the task, and the potential for incidental or immersive contact must be considered.

Glove Selection Guide for Aromatic Amines:

Glove MaterialSuitability for Aromatic AminesConsiderations
Polyvinyl Chloride (PVC) GoodOffers good resistance to amines, as well as acids, bases, oils, and fats.[3][4] Poor for most organic solvents.[3]
Neoprene GoodProvides good protection against a range of chemicals including acids, bases, and hydrocarbons.[3][4]
Butyl Rubber Very GoodExcellent for protection against a wide variety of chemicals, including strong acids and bases.[5]
Nitrile Rubber Fair to GoodSuitable for general use and provides good resistance to solvents, oils, and some acids and bases.[4]
Natural Rubber (Latex) PoorGenerally offers little chemical protection and is not recommended for handling aromatic amines.[4]

It is imperative to consult the glove manufacturer's specific chemical resistance data for the chemicals you are using. Always inspect gloves for any signs of degradation or perforation before use.[2]

Protective Clothing: A flame-retardant lab coat should be worn and kept fastened to protect against splashes and contamination of personal clothing. For tasks with a higher risk of splashes, consider the use of a chemically resistant apron or suit.

2.2. Eye and Face Protection: Shielding from Splashes and Vapors

Given the high likelihood of severe eye irritation, robust eye and face protection is mandatory.

  • Safety Glasses with Side Shields: Provide a minimum level of protection and should be worn at all times in the laboratory.

  • Chemical Splash Goggles: Essential when there is any risk of splashing. Goggles should form a seal around the eyes to provide complete protection.

  • Face Shield: A face shield should be worn in conjunction with chemical splash goggles when handling larger quantities of the compound or when there is a significant risk of splashing or aerosol generation.

2.3. Respiratory Protection: Safeguarding Against Inhalation

Engineering controls, such as fume hoods, are the primary method for controlling respiratory hazards.

  • Fume Hood: All handling of 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline that could generate dust or vapors must be conducted in a certified chemical fume hood.

  • Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary. A formal respiratory protection program, including fit testing and training, is required when respirators are used.

Section 3: Operational and Disposal Plans

A clear and concise plan for both the handling and disposal of this compound is crucial for maintaining a safe laboratory environment.

3.1. Step-by-Step Handling Procedure

  • Preparation:

    • Conduct a pre-work safety review, ensuring all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Have an emergency plan in place, including the location of safety showers and eyewash stations.

  • Donning PPE:

    • Put on a lab coat, followed by safety goggles and a face shield if required.

    • Don the appropriate gloves, ensuring they are the correct size and free of defects.

  • Handling the Compound:

    • Perform all manipulations of the solid or its solutions within the fume hood.

    • Use the smallest quantity of the compound necessary for the experiment.

    • Avoid creating dust. If weighing the solid, do so carefully within the fume hood.

  • Post-Handling:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Carefully remove gloves, avoiding contact with the outer surface, and dispose of them in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Workflow for Safe Handling of 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline

cluster_prep Preparation cluster_ppe Don PPE cluster_handling Handling cluster_post Post-Handling prep1 Conduct Safety Review prep2 Verify Fume Hood prep1->prep2 prep3 Confirm Emergency Plan prep2->prep3 ppe1 Lab Coat prep3->ppe1 ppe2 Goggles/Face Shield ppe1->ppe2 ppe3 Appropriate Gloves ppe2->ppe3 handle1 Work in Fume Hood ppe3->handle1 handle2 Use Minimal Quantity handle1->handle2 handle3 Avoid Dust Generation handle2->handle3 post1 Decontaminate Surfaces handle3->post1 post2 Dispose of Gloves post1->post2 post3 Wash Hands post2->post3

Caption: A stepwise workflow for the safe handling of 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline.

3.2. Disposal Plan

Improper disposal of aromatic amines can lead to significant environmental contamination.[6]

  • Waste Segregation: All waste contaminated with 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline, including excess reagent, solutions, and contaminated consumables (e.g., gloves, weighing paper), must be collected in a dedicated, clearly labeled hazardous waste container.[7]

  • Containerization: Use a chemically compatible container with a secure lid. The container should be labeled with the full chemical name and a description of the waste.

  • Licensed Disposal: The disposal of aromatic amine waste must be handled by a licensed hazardous waste disposal company.[7][8] Incineration is a common method for the disposal of such chemical waste.[8] Do not dispose of this chemical down the drain or in regular trash. [7]

Disposal Decision Tree

start Waste Generated is_contaminated Contaminated with 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline? start->is_contaminated hazardous_waste Segregate in Labeled Hazardous Waste Container is_contaminated->hazardous_waste Yes non_hazardous Dispose as Non-Hazardous Waste is_contaminated->non_hazardous No licensed_disposal Arrange for Pickup by Licensed Disposal Company hazardous_waste->licensed_disposal

Caption: A decision tree for the proper disposal of waste.

References

  • University of California, Berkeley, Office of Environment, Health & Safety. Glove Selection Guide. [Link]

  • CP Lab Safety. Glove Compatibility. [Link]

  • Hoffman Fine Chemicals. 4-(4-Methyl-1H-pyrazol-1-yl)aniline. [Link]

  • The Good Scents Company. 4-methyl pyrazole. [Link]

  • Esko Safety. Esko Glove Chemical Resistance Chart. [Link]

  • Collect and Recycle. Amine Disposal For Businesses. [Link]

  • Environmental Health and Safety, University of Texas at Austin. OSHA Glove Selection Chart. [Link]

  • PubChem. 4-(1H-Pyrazol-1-yl)aniline. [Link]

  • Google Patents.
  • Angene Chemical. Safety Data Sheet for N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. [Link]

  • WIT Press. New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. [Link]

  • SKC Inc. Safety Data Sheet for Aromatic Amine Cleaning Developing Solution. [Link]

  • Sustainability Dictionary. Aromatic Amine Pollution. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline
Reactant of Route 2
Reactant of Route 2
4-methyl-3-(1-methyl-1H-pyrazol-4-yl)aniline
© Copyright 2026 BenchChem. All Rights Reserved.